Product packaging for Aminotransferase, alanine(Cat. No.:CAS No. 9000-86-6)

Aminotransferase, alanine

Cat. No.: B12087391
CAS No.: 9000-86-6
M. Wt: 272.25 g/mol
InChI Key: VVJYUAYZJAKGRQ-UHFFFAOYSA-N
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Description

Enzymatic Classification and Nomenclature

The systematic classification and naming of enzymes are essential for clarity and precision in scientific communication. ALT is categorized and identified under a specific system maintained by the Nomenclature Committee of the International Union of Biochemistry and Molecular Biology (IUBMB).

Alanine (B10760859) aminotransferase is officially assigned the Enzyme Commission (EC) number 2.6.1.2. wikipedia.orgqmul.ac.uk This classification places it in the transferase class (EC 2), specifically the transaminases that transfer nitrogenous groups (EC 2.6). qmul.ac.ukgenome.jp The sub-subclass (EC 2.6.1) designates it as a transaminase that acts on amino groups, with the final digit specifying the particular reaction it catalyzes. qmul.ac.uk The systematic name associated with this EC number is L-alanine:2-oxoglutarate aminotransferase. qmul.ac.ukgenome.jp

Historically and in various contexts, ALT has been known by several other names. One of the most common alternative designations is Glutamate (B1630785) Pyruvate (B1213749) Transaminase (GPT). wikipedia.orgqmul.ac.uksinobiological.com This name, along with Serum Glutamic-Pyruvic Transaminase (SGPT), was widely used before the current standardized nomenclature was adopted. wikipedia.orgcreative-enzymes.comfujifilm.com Other names include Alanine Transaminase and Glutamic-Alanine Transaminase. qmul.ac.ukexpasy.org

Nomenclature Type Name
Accepted Name Alanine transaminase
Systematic Name L-alanine:2-oxoglutarate aminotransferase
EC Number 2.6.1.2
Common Alternative Glutamate Pyruvate Transaminase (GPT)
Other Alternatives Serum Glutamic-Pyruvic Transaminase (SGPT), Alanine Aminotransferase (ALAT)

Fundamental Catalytic Function

The primary role of ALT is to catalyze a crucial transamination reaction that links amino acid and carbohydrate metabolism.

ALT facilitates the reversible transfer of an amino group from L-alanine to α-ketoglutarate. wikipedia.orgeclinpath.com This reaction yields pyruvate and L-glutamate. wikipedia.orgeclinpath.com The reversibility of this reaction is significant, allowing the enzyme to participate in both the synthesis and breakdown of amino acids depending on the metabolic needs of the cell. sinobiological.comdroracle.ai This catalytic activity is central to the glucose-alanine cycle, which facilitates the transport of nitrogen from muscle to the liver. nih.govontosight.ai

Like all aminotransferases, the catalytic activity of ALT is dependent on a coenzyme, Pyridoxal (B1214274) 5′-Phosphate (PLP), which is the active form of vitamin B6. wikipedia.orgqmul.ac.uklongdom.org PLP is covalently bound to the enzyme and plays a direct role in the chemistry of the amino group transfer. ontosight.aid-nb.info It acts as an intermediate carrier of the amino group, accepting it from L-alanine to form pyridoxamine-5'-phosphate and then donating it to α-ketoglutarate to form L-glutamate. wikipedia.orgontosight.ai The presence of PLP is essential for the enzyme's function, and its deficiency can lead to reduced ALT activity. allenpress.com

Reactants Products Coenzyme
L-AlaninePyruvatePyridoxal 5′-Phosphate (PLP)
α-KetoglutarateL-Glutamate

Broad Biological Significance in Intermediary Metabolism

The reaction catalyzed by ALT is a critical nexus in intermediary metabolism, connecting major metabolic pathways. nih.govnih.gov It plays a vital role in cellular nitrogen metabolism by facilitating the movement of amino groups. sinobiological.comraybiotech.com This function is particularly important in the glucose-alanine cycle, a process where muscles, which degrade amino acids for energy, export nitrogen in the form of alanine to the liver. nih.govsmpdb.ca In the liver, ALT converts alanine back to pyruvate, which can then be used for gluconeogenesis to produce glucose. creative-proteomics.comsinobiological.comlongdom.org The glutamate formed can be deaminated to release ammonia (B1221849) for the urea (B33335) cycle. nih.govresearchgate.net This cycle allows for the transport of nitrogen to the liver for safe disposal as urea and the recycling of the carbon skeleton of alanine for glucose production. nih.govresearchgate.net Therefore, ALT is fundamental to maintaining nitrogen balance and glucose homeostasis, especially during periods of fasting or exercise. ontosight.aiamegroups.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N2O6 B12087391 Aminotransferase, alanine CAS No. 9000-86-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

9000-86-6

Molecular Formula

C11H16N2O6

Molecular Weight

272.25 g/mol

IUPAC Name

1-[4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C11H16N2O6/c1-5-3-13(11(18)12-10(5)17)8-2-6(15)9(16)7(4-14)19-8/h3,6-9,14-16H,2,4H2,1H3,(H,12,17,18)

InChI Key

VVJYUAYZJAKGRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(C(O2)CO)O)O

Origin of Product

United States

Ii. Molecular Biology and Genetics of Alanine Aminotransferase

Gene Structure and Organization

The existence of distinct isoforms of ALT is rooted in the presence of separate encoding genes, a result of evolutionary processes that have shaped the genome.

Encoding Genes (e.g., GPT1, GPT2 in Humans)

In humans, two primary genes are responsible for encoding the different forms of alanine (B10760859) aminotransferase. researchgate.net The gene GPT1 (glutamic-pyruvic transaminase 1) encodes the cytosolic isoform, ALT1. genecards.org This is the form predominantly found in the liver and is the primary contributor to the ALT levels measured in routine blood tests. wjgnet.comnih.gov The second gene, GPT2 (glutamic-pyruvic transaminase 2), encodes the mitochondrial isoform, ALT2. researchgate.netwikigenes.org The human GPT1 gene consists of 11 exons, while the GPT2 gene is composed of 12 exons and spans a considerable 50 kb of the genome. researchgate.netwjgnet.com

Chromosomal Localization (e.g., Human 8q24.3 for GPT1, 16q12.1 for GPT2; Murine 15 for mALT1, 8 for mALT2)

The independent regulation and distinct tissue expression of ALT isoforms are underscored by their location on different chromosomes. researchgate.net In humans, the GPT1 gene is situated on chromosome 8 at band 8q24.3. wjgnet.comamegroups.org In contrast, the GPT2 gene is found on chromosome 16 at band 16q12.1. researchgate.netwjgnet.com This separation indicates that the two genes are not linked and are subject to different regulatory mechanisms. researchgate.net

A similar genetic organization is observed in mice. The murine ortholog of GPT1, designated Gpt1 (or mALT1), is located on chromosome 15. The murine counterpart to GPT2, known as Gpt2 (or mALT2), resides on chromosome 8. wikigenes.orgresearchgate.net

GeneHuman Chromosomal LocationMurine Chromosomal LocationEncoded Isoform
GPT1 8q24.3 wjgnet.comamegroups.org15 wikigenes.orgresearchgate.netALT1
GPT2 16q12.1 researchgate.netwjgnet.com8 wikigenes.orgresearchgate.netALT2

Isoforms and Functional Diversification

The presence of two distinct genes, GPT1 and GPT2, gives rise to two primary protein isoforms of alanine aminotransferase, ALT1 and ALT2, each with unique characteristics and cellular roles. nih.gov

Characterization of Distinct Isoforms (e.g., ALT1, ALT2)

ALT1, encoded by GPT1, is primarily a cytosolic enzyme. researchgate.netgenecards.org In humans, it is highly expressed in the liver, kidney, and skeletal muscle. wjgnet.comnih.gov Studies have shown that in hepatocytes, ALT1 is found in the cytosol and the endoplasmic reticulum, but not in the mitochondria. wjgnet.comnih.gov

ALT2, the product of the GPT2 gene, is predominantly a mitochondrial enzyme. researchgate.netnih.gov It shows high expression in muscle, fat, kidney, and brain, with lower levels detected in the liver. wjgnet.com In human skeletal muscle cells, ALT2 has been localized to the mitochondrial fraction and the endoplasmic reticulum. nih.gov While both ALT1 and ALT2 catalyze the same reversible transamination reaction, they exhibit different kinetic properties (Km and kcat values). nih.gov

IsoformEncoded ByPrimary Cellular LocalizationPrimary Tissue Expression (Human)
ALT1 GPT1 genecards.orgCytosol, Endoplasmic Reticulum wjgnet.comnih.govLiver, Kidney, Skeletal Muscle wjgnet.comnih.gov
ALT2 GPT2 researchgate.netMitochondria, Endoplasmic Reticulum nih.govMuscle, Fat, Kidney, Brain wjgnet.com

Non-Catalytic Homologues/Pseudoenzymes (e.g., ALT2_2)

Further complexity arises from the existence of non-catalytic homologues. Research has identified an alternative splice variant of the GPT2 gene, termed ALT2_2. nih.gov While structurally related to the active isoforms, studies on the recombinant ALT2_2 protein have demonstrated that it does not possess any enzymatic activity. nih.govresearchgate.net This suggests a potential regulatory or other non-catalytic role for this protein, though its precise function remains an area of ongoing investigation.

Role of Gene Duplication in Isoform Evolution

The existence of two distinct genes for alanine aminotransferase, GPT1 and GPT2, located on different chromosomes, is a clear indicator of an ancient gene duplication event. researchgate.netplos.org Gene duplication is a major evolutionary mechanism for the emergence of new gene functions. nih.govnih.gov Following a duplication event, the redundant gene copies are subject to different evolutionary pressures. researchgate.net

One copy may retain the ancestral function, while the other is free to accumulate mutations, potentially leading to a new, related function (neofunctionalization), or the ancestral functions may be partitioned between the two copies (subfunctionalization). nih.gov In the case of ALT, the divergence in tissue expression, subcellular localization, and potentially regulatory mechanisms between ALT1 and ALT2 suggests a process of subfunctionalization, where the two isoforms have specialized to perform distinct roles in different cellular compartments and metabolic contexts. plos.org The evolution of alternative splicing, as seen with ALT2_2, can also contribute to functional diversification following gene duplication. nih.govresearchgate.net

Redundancy and Specialization of Isoforms

Alanine aminotransferase (ALT) exists in two primary isoforms, ALT1 and ALT2, which are encoded by two separate genes, GPT1 and GPT2, respectively. spandidos-publications.com These isoforms exhibit both overlapping functions and distinct specializations, which are largely dictated by their different subcellular localizations and tissue-specific expression patterns. portlandpress.complos.org

ALT1 is a cytosolic protein, while ALT2 is primarily located in the mitochondria. portlandpress.comnih.govkjim.orgnih.gov This compartmentalization suggests different roles in cellular metabolism. oup.com In gluconeogenic tissues like the liver and kidney, the mitochondrial ALT2 is thought to be primarily involved in alanine catabolism, converting alanine to pyruvate (B1213749) for use in gluconeogenesis. researchgate.net Conversely, in tissues like skeletal and cardiac muscle, the cytosolic ALT1 is believed to participate mainly in alanine biosynthesis. plos.org

While both isoforms catalyze the same reversible reaction, their tissue distributions differ, suggesting specialized physiological roles. plos.org In humans, ALT1 is highly expressed in the liver, kidney, and skeletal muscle. spandidos-publications.comwjgnet.com ALT2, on the other hand, is found predominantly in the heart, skeletal muscle, pancreas, brain, and adipose tissue, with lower expression in the liver. spandidos-publications.comportlandpress.comwjgnet.com This differential distribution implies that the elevation of a specific isoform in the serum could potentially indicate damage to different organs. spandidos-publications.com For instance, studies in obese mice with fatty liver have shown a significant increase in the activity of mitochondrial ALT2, but not cytosolic ALT1, pointing to a specific role for ALT2 in the pathophysiology of this condition. scienceopen.com

The evolutionary divergence of these isoforms has led to significant functional specialization in some organisms. In Saccharomyces cerevisiae, for example, the paralogous genes ALT1 and ALT2 have diversified to the extent that Alt1 is the primary enzyme responsible for alanine aminotransferase activity, while Alt2 appears to be catalytically inert. researchgate.netplos.orgnih.govnih.gov This suggests that following gene duplication, Alt1 retained the ancestral enzymatic function while Alt2 may have evolved a new, yet-to-be-determined role (neo-functionalization). plos.orgnih.gov

Transcriptional and Post-Transcriptional Regulation

The expression of alanine aminotransferase is meticulously controlled at both the transcriptional and post-transcriptional levels, responding to a variety of metabolic, hormonal, and nutritional signals. This regulation ensures that the enzyme's activity is matched to the cell's metabolic needs.

The expression patterns of GPT1 (encoding ALT1) and GPT2 (encoding ALT2) show significant variation across different tissues and species.

In murine models, gpt1 mRNA is predominantly expressed in the liver, bowel, and white adipose tissue. researchgate.netnih.gov In contrast, gpt2 mRNA is highly expressed in muscle, liver, and white adipose tissue. researchgate.netnih.gov

Studies in rats reveal a similar, though slightly different, distribution. ALT1 mRNA is widely distributed, with the highest levels in the intestine, followed by the liver, fat tissues, colon, muscle, and heart. nih.govnih.govjst.go.jp ALT2 gene expression is more restricted, found mainly in the liver, muscle, brain, and white adipose tissue. nih.govnih.govjst.go.jp The protein expression patterns largely mirror these mRNA distributions. nih.govnih.gov Interestingly, hepatic ALT2 protein levels in male rats are about four times higher than in female rats. nih.govnih.gov

In humans, ALT1 is expressed in the liver, kidney, heart, and skeletal muscle, with moderate levels in adipose tissue. wjgnet.com ALT2 mRNA is found at high levels in muscle, fat, kidney, and brain, and at lower levels in the liver. wjgnet.com

Murine ALT Isoform Gene Expression by Tissue
Isoform (Gene)Primary Tissues of ExpressionSource
mALT1 (gpt1)Liver, Bowel, White Adipose Tissue researchgate.netnih.gov
mALT2 (gpt2)Muscle, Liver, White Adipose Tissue researchgate.netnih.gov

The transcriptional regulation of ALT genes is mediated by specific promoter elements and transcription factors. The promoter of the human ALT2 gene, in particular, has been shown to be a target of Activating Transcription Factor 4 (ATF4). researchgate.netwikipedia.org ATF4 is a key transcription factor involved in the integrated stress response. researchgate.net Under conditions of metabolic stress, ATF4 binds to and activates the ALT2 promoter, thereby increasing its expression. researchgate.netwikipedia.orgmdpi.com This regulatory mechanism links cellular stress pathways directly to the control of alanine metabolism. researchgate.net

ALT expression is significantly influenced by cellular stress conditions, such as amino acid deprivation and endoplasmic reticulum (ER) stress. wikipedia.org During these stress conditions, the transcription factor ATF4 is induced. researchgate.netmdpi.com Activated ATF4, in turn, upregulates the expression of the ALT2 gene. wikipedia.orgresearchgate.netnih.gov This response is considered a metabolic adaptation, allowing the cell to cope with the stress by modulating amino acid metabolism. mdpi.comnih.gov For example, inducing ER stress in hepatocytes with tunicamycin (B1663573) leads to increased Gpt2 expression, an effect that is prevented when ATF4 is silenced. researchgate.net

The expression of ALT is tightly regulated by hormones and the nutritional state of the organism, reflecting its central role in linking carbohydrate and protein metabolism. ub.edu

Starvation and Fasting: During periods of fasting or starvation, the body increases gluconeogenesis to maintain blood glucose levels. oup.comahealthacademy.com This process is partly fueled by amino acids derived from protein breakdown. mdpi.com Consequently, ALT expression and activity are increased to facilitate the conversion of alanine to pyruvate, a key gluconeogenic precursor. oup.comub.eduahealthacademy.com In fasted mice, the expression of ALT2, but not ALT1, is specifically increased in both the liver and skeletal muscle. plos.org

Hormonal Control: Several hormones are known to modulate ALT expression. Glucagon, which promotes gluconeogenesis, can upregulate ALT activity in the liver. ahealthacademy.com Cortisol, a glucocorticoid hormone released during stress and starvation, also induces ALT expression. ub.edumdpi.comamegroups.orgelisakits.co.uk High-protein diets have a similar effect, increasing hepatic ALT activity in rats to handle the larger influx of amino acids. ub.edu

Post-transcriptional regulation of ALT is also achieved through microRNAs (miRNAs), which are small non-coding RNAs that can inhibit translation or promote the degradation of target mRNAs. researchgate.net A key example is the regulation of GPT1 by miR-122. wjgnet.comresearchgate.net miR-122 is a highly abundant, liver-specific microRNA that plays a significant role in liver physiology. researchgate.netnih.gov It has been shown to modulate GPT1 expression, thereby influencing ALT1 levels and enzymatic activity. wjgnet.comresearchgate.net This interaction highlights a sophisticated layer of post-transcriptional control that fine-tunes ALT expression in the liver. nih.gov

Diurnal Variation in Expression

The expression and activity of Alanine Aminotransferase (ALT) exhibit diurnal, or circadian, variations, although the clinical significance of these fluctuations in the general population is debated. Research has indicated that serum ALT activity can be up to 45% higher in the afternoon compared to the morning hours. amegroups.orgnih.gov A study involving 12 patients with chronic liver disease observed a distinct circadian pattern, with the lowest ALT activity occurring at approximately 04:00h and the peak value at 16:00h. medsci.org

This rhythm is believed to be linked to the liver's own internal clock, which is governed by a network of clock genes. iu.edu In animal models, core clock genes such as BMAL1, Per1, and Per2 show robust circadian expression in the liver. pnas.orgplos.org Disruption of this molecular clockwork, for instance through the genetic knockout of BMAL1 in mice or through sleep deprivation in rats, has been shown to result in elevated serum ALT levels, suggesting that a functional circadian system is crucial for maintaining normal ALT homeostasis. iu.eduscirp.org

However, large-scale population studies have yielded more nuanced results. An analysis of the U.S. National Health and Nutrition Examination Survey (NHANES) with thousands of participants found no clinically significant diurnal variation in ALT activity for the general population, including adolescents and men. nih.govnih.govresearchgate.net While this extensive study noted a statistically significant, yet minimal, increase in mean ALT levels in the afternoon/evening for women, the difference was not considered clinically important. nih.govresearchgate.net A notable exception was a subgroup of women with chronic viral hepatitis, who did show a higher prevalence of elevated ALT in the afternoon. nih.govnih.gov

Study FocusKey FindingPopulation/ModelReference
General ObservationALT activity can be up to 45% higher in the afternoon versus the morning.Review Data amegroups.orgnih.gov
Chronic Liver DiseaseObserved a nadir in ALT activity at 04:00h and a peak at 16:00h.12 human patients medsci.org
U.S. General PopulationNo clinically significant diurnal variation was found in the overall population.>23,000 participants (NHANES) nih.govresearchgate.net
U.S. WomenA statistically significant, but minimal, increase in mean ALT was observed in the afternoon/evening.>11,000 adult women (NHANES) nih.gov
Clock Gene DisruptionGenetic knockout of the BMAL1 gene led to higher serum ALT levels.Mouse model iu.edu

Genetic Influence and Heritability in Research Models

The concentration of ALT in the blood is a complex trait influenced by a combination of environmental and genetic factors. cambridge.org Twin and family studies have consistently demonstrated that a significant portion of the variability in ALT levels within a population is attributable to genetic inheritance, with heritability estimates ranging broadly from 22% to 65%. cambridge.orgresearchgate.net

Additive Genetic Effects on Alanine Aminotransferase Concentration

The genetic influence on ALT levels is largely considered to be additive, meaning the combined effects of individual genes contribute to the final phenotype. Several studies utilizing the classical twin model, which compares similarity between monozygotic (identical) and dizygotic (fraternal) twins, have quantified this effect. A pivotal study in a Chinese population concluded that additive genetic factors account for 65% of the variation in serum ALT levels. cambridge.orgcambridge.orgnih.gov Similarly, research in an Australian twin cohort attributed 48% of ALT variance to additive genetics using an AE model (which accounts for additive genetic and unique environmental factors). cambridge.orgcambridge.org Other studies in diverse populations have produced similar findings, such as a UK-based study that calculated the contribution of additive genetic factors to be 32% of the total variation in ALT. cambridge.orgresearchgate.netresearchgate.net These findings underscore that a substantial portion of an individual's baseline ALT level is determined by their genetic makeup. nih.gov

Iii. Protein Structure and Dynamics of Alanine Aminotransferase

Quaternary Structure and Molecular Organization

The functional form of alanine (B10760859) aminotransferase in various organisms is typically an assembly of multiple polypeptide chains, a characteristic known as quaternary structure. This organization is crucial for the enzyme's stability and catalytic efficiency.

Dimeric Nature

Alanine aminotransferase is predominantly a homodimer, meaning it is composed of two identical subunits. plos.orgub.edunih.gov This dimeric arrangement is a conserved feature across different species, from bacteria to humans. plos.orgnih.govnih.govrcsb.orgebi.ac.uk The interaction between the two subunits creates a stable and active enzymatic complex. plos.orgditki.comlibretexts.org For instance, the crystal structure of ALT from Escherichia coli reveals a symmetric α2 homodimer. plos.org Similarly, rat liver cytosolic ALT exists as a homodimer with a molecular weight of approximately 114,000, composed of two identical subunits. nih.gov The active form of ALT from the hyperthermophilic archaeon Pyrococcus furiosus is also a homodimer. nih.gov

Subunit Composition

Each subunit of the alanine aminotransferase homodimer is a single polypeptide chain. plos.orgub.edunih.gov In rat liver cytosolic ALT, each subunit consists of 495 amino acid residues and has a molecular weight of about 55,018 Da. nih.gov The subunit of the P. furiosus enzyme has a molecular mass of 46 kDa. nih.gov The monomer of E. coli AlaA is composed of 405 amino acid residues and is organized into a large domain, an N-terminal arm, and a C-terminal lobe. plos.orgnih.gov The interaction between the subunits is essential for creating the two identical, fully functional active sites of the dimeric enzyme. plos.org

Active Site Architecture and Catalytic Residues

The catalytic activity of alanine aminotransferase is centered within its active site, a specialized pocket where the binding of the coenzyme pyridoxal (B1214274) 5'-phosphate (PLP) and the substrates occurs. The precise arrangement and chemical properties of the amino acid residues within this site are critical for the enzyme's function.

Conservation of Active Site Residues (e.g., Lysine (B10760008) for PLP binding)

A hallmark of the aminotransferase family, including ALT, is the high degree of conservation among the amino acid residues that form the active site. nih.govnih.gov This conservation underscores a shared catalytic mechanism across diverse evolutionary origins. nih.gov One of the most critical conserved residues is a lysine, which forms a Schiff base linkage (an internal aldimine) with the aldehyde group of the coenzyme PLP. nih.govresearchgate.netfrontiersin.orgwikipedia.org This covalent bond is essential for holding the coenzyme in the active site and for the subsequent catalytic steps. frontiersin.orgwikipedia.org In E. coli AlaA, this catalytic lysine is Lys240. plos.orgresearchgate.net The glycation of the epsilon-amino group of this crucial lysine residue can lead to the inactivation of the enzyme. nih.gov

Specific Residues Involved in PLP and Substrate Binding (e.g., Lys313 in rat, Arg18 in E. coli AlaA)

Beyond the essential lysine, other specific residues play vital roles in the binding of both the PLP coenzyme and the substrates. In rat liver cytosolic ALT, Lys313 is located in the active site and is directly involved in binding the PLP coenzyme. ub.edu The sequence around this lysine residue is highly conserved and shows significant identity with the corresponding region in the pig heart enzyme. nih.gov

In E. coli AlaA, several residues are crucial for substrate recognition and binding. For instance, Tyr15 and Arg18 are involved in stabilizing the γ-carboxylate group of the glutamate (B1630785) substrate. plos.orgresearchgate.net The side chain of Arg18 is positioned to interact with and stabilize the negative charge of the γ-carboxylate of the incoming substrate. researchgate.net This demonstrates a dual specificity mechanism that allows the active site to accommodate different substrates. researchgate.net

The following table summarizes key residues and their functions in the active site of Alanine Aminotransferase from different species.

SpeciesKey ResidueFunction
E. coliLys240Forms Schiff base with PLP plos.orgresearchgate.net
E. coliTyr15Stabilizes glutamate substrate plos.orgresearchgate.net
E. coliArg18Stabilizes glutamate substrate plos.orgresearchgate.netresearchgate.net
RatLys313Binds PLP coenzyme ub.edu
HumanLys209Forms Schiff base with PLP nih.gov

Active Site Loop Dynamics and Substrate Binding

The active site of alanine aminotransferase is not a rigid structure. The binding of substrates can induce conformational changes, particularly in flexible loop regions that cover the active site. nih.govnih.gov In E. coli AlaA, a notable feature is an active site loop that closes upon the binding of substrate-mimicking molecules. plos.orgnih.gov This "lid-like" motion helps to properly orient the substrate for catalysis and shields the reaction intermediates from the solvent. The flexibility of the N-terminal region and other conserved catalytic residues contributes to the enzyme's ability to recognize and bind its dual substrates, L-alanine/pyruvate (B1213749) and 2-oxoglutarate/L-glutamate. researchgate.net Molecular dynamics simulations have shown that mutations in certain loops can affect the active site conformation and catalytic efficiency. nih.govarxiv.org

Cofactor Binding and Interactions

The catalytic activity of alanine aminotransferase (ALT), like other aminotransferases, is critically dependent on its cofactor, pyridoxal 5'-phosphate (PLP), a derivative of vitamin B6. The precise and stable binding of PLP within the enzyme's active site is facilitated by a combination of covalent and non-covalent interactions.

In its resting state, alanine aminotransferase holds the PLP cofactor through a covalent bond with a specific lysine residue located in the active site. ebi.ac.uk The aldehyde group of PLP reacts with the ε-amino group of this lysine to form an internal aldimine, also known as a Schiff base. ebi.ac.ukwikipedia.org This covalent linkage is a hallmark of most PLP-dependent enzymes. wikipedia.org For instance, in human alanine:glyoxylate (B1226380) aminotransferase (AGT), this Schiff base is formed with Lys-209. researchgate.net Similarly, in aspartate transaminase from E. coli, a well-studied model, the equivalent linkage occurs with Lys-258. libretexts.org The formation of this internal aldimine is crucial as it holds the cofactor in place and primes it for the catalytic cycle. wikipedia.org When a substrate amino acid enters the active site, its α-amino group displaces the lysine's ε-amino group in a process called transaldimination, forming a new Schiff base (an external aldimine) between the substrate and PLP. wikipedia.org This is the central intermediate for all subsequent PLP-catalyzed reactions. ebi.ac.uk

Beyond the covalent Schiff base, a network of non-covalent interactions ensures the correct orientation and stabilization of the PLP cofactor within the active site. biointerfaceresearch.comresearchgate.net These interactions are primarily hydrophobic and electrostatic. diva-portal.org The pyridine (B92270) ring of the PLP molecule is often stabilized by base stacking with an aromatic residue, typically tyrosine. wikipedia.org This interaction, along with others, contributes to holding the cofactor in a strained conformation that enhances its reactivity. biointerfaceresearch.com

Electrostatic interactions also play a significant role. biointerfaceresearch.com The protonated nitrogen atom of the PLP pyridine ring is stabilized through an interaction with a conserved aspartate residue in fold type I enzymes. frontiersin.org This interaction is believed to increase the electron-withdrawing capacity of the pyridine ring, making it an effective electron sink, which is vital for stabilizing carbanionic intermediates during catalysis. sci-hub.se Studies on human alanine:glyoxylate aminotransferase (AGT) have shown that PLP binding helps counteract electrostatic-driven aggregation by stabilizing the protein's surface charge distribution. nih.gov

Table 1: Key Residues Involved in Non-Covalent PLP Interactions in Aminotransferases

Interaction TypeInteracting Residue(s)Role in PLP BindingReference
Electrostatic Conserved AspartateInteracts with the PLP pyridine ring nitrogen atom. frontiersin.org
Electrostatic ArginineInteracts with the phosphate (B84403) moiety. sci-hub.se
Hydrogen Bonding Tyrosine, Aspartate, ArginineSecure the binding of the PLP phosphate moiety and orient the pyridoxal ring. biointerfaceresearch.comresearchgate.net
Hydrophobic Tyrosine, TryptophanBase stacking with the pyridine ring. wikipedia.orgbiointerfaceresearch.com
van der Waals Phenylalanine, Isoleucine, Glycine (B1666218)Contribute to the overall stability of PLP in the active site. biointerfaceresearch.com

The phosphate group of PLP serves as a crucial anchor, tightly binding the cofactor to the enzyme. beilstein-institut.de This anchoring occurs within a specific, conserved structural motif known as the "phosphate-binding cup". diva-portal.orgbeilstein-institut.de This "cup" is a pocket formed by a series of residues that create a network of hydrogen bonds and electrostatic interactions with the negatively charged phosphate group. diva-portal.orgresearchgate.net In many aminotransferases, this pocket includes residues such as serine, arginine, and tyrosine, as well as backbone amides from a glycine-rich loop. biointerfaceresearch.comfrontiersin.org For example, in human kynurenine (B1673888) aminotransferase II, the phosphate group forms polar interactions with Gly116, Ser117, Gln118, Ser262, and Arg-270. researchgate.net The secure binding within the phosphate cup is essential for the structural stability of the enzyme and to correctly position the PLP for catalysis. diva-portal.orgbeilstein-institut.de

Protein Conformational Plasticity and Structural Dynamics

Proteins are not static entities but are dynamic, sampling a range of conformations. This structural plasticity is fundamental to their function, stability, and evolution. Alanine aminotransferase exhibits significant conformational dynamics, which are influenced by genetic variations and inherent structural properties.

The conformational landscape of a protein is the ensemble of all the three-dimensional structures it can adopt. nih.gov This landscape can be expanded by genetic variations, which may have subtle effects on protein structure but can significantly impact its adaptability and function. nih.govnih.gov A prime example is human alanine:glyoxylate aminotransferase (AGT), which exists in two primary allelic forms: a major allele (AGT-Ma) and a minor polymorphic allele (AGT-Mi), the latter present in about 20% of the Caucasian population. nih.govbiorxiv.org

These two forms differ by amino acid substitutions that shape the conformational flexibility of the enzyme. biorxiv.org Molecular dynamics simulations and crystallographic studies have revealed that while both forms are functional, AGT-Mi samples more flexible conformations than AGT-Ma. biorxiv.org This increased flexibility in AGT-Mi is due to polymorphic changes that induce disorder not only at the site of mutation but also in distant regions of the protein structure. nih.govbiorxiv.org These naturally occurring genetic variations effectively modulate the balance between stability and dynamics, defining a "fitness window" for the protein that allows for potential adaptation. nih.govnih.gov

Table 2: Comparison of Major and Minor Alleles of Human Alanine:Glyoxylate Aminotransferase (AGT)

AlleleKey CharacteristicsConformational StateReference
AGT-Ma (Major) Common allelic form.Possesses structurally unstable (frustrated) but generally structured regions. nih.govnih.gov
AGT-Mi (Minor) Polymorphic form found in ~20% of Caucasians. Considered a lower limit of AGT fitness.Exhibits increased disorder in three specific surface regions that are structured in AGT-Ma. Samples more flexible conformations overall. nih.govbiorxiv.orgcivis.eu

Certain regions within a protein's structure can be "structurally frustrated," meaning their local interactions are not fully optimized in the folded state. nih.govacs.org These regions often exhibit increased flexibility and are prone to disorder. nih.gov Alanine:glyoxylate aminotransferase (AGT-Ma) possesses such frustrated regions. nih.govnih.gov These areas are not defects but rather are linked to the protein's functional plasticity and may facilitate protein-protein interactions. nih.govnih.gov

In the minor allele, AGT-Mi, the polymorphic substitutions exacerbate this inherent frustration, causing three specific regions that are structured in AGT-Ma to become disordered. biorxiv.orgbiorxiv.org Molecular dynamics simulations show that these regions, including the N-terminus (residues 6-18) and a helical segment (residues 48-64), fluctuate more significantly in AGT-Mi compared to AGT-Ma. biorxiv.org This increased flexibility is propagated throughout the structure. biorxiv.org The balance between stable, minimally frustrated regions and flexible, frustrated regions is a key evolutionary strategy. It allows the protein to maintain its core function while providing the conformational adaptability needed to potentially evolve new functions or adapt to changing cellular conditions. nih.govcivis.eu

Impact of Amino Acid Substitutions on Conformational Flexibility

Molecular dynamics simulations have revealed that specific mutations can either enhance or reduce the flexibility of different regions of the enzyme. biorxiv.org For example, the P11L mutation in AGT1 leads to increased fluctuations of the N-terminal tail, while the I340M substitution can partially reduce the dynamics of certain regions. biorxiv.org Research on human kynureninase, another pyridoxal-5'-phosphate (PLP)-dependent enzyme, has demonstrated that introducing mutations in regions with high conformational flexibility (identified by high B-factors) can lead to variants with significantly enhanced catalytic activity. pnas.org This suggests that modulating the intrinsic flexibility of the enzyme through amino acid substitutions, even those distal to the active site, can allosterically affect the active site's conformation and improve catalytic efficiency. pnas.org

A study involving a library of AGT-Ma variants with substitutions in three structurally flexible regions found that while most mutations in two of the regions did not significantly alter specific activity, a mutation in the third region (H146A) resulted in a notable decrease in both soluble protein levels and enzyme activity. biorxiv.orgnih.gov This highlights that the impact of amino acid substitutions on conformational flexibility and function is region-specific and not always predictable. These findings underscore the intricate relationship between amino acid sequence, conformational dynamics, and the catalytic function of aminotransferases. biorxiv.orgnih.gov

Balance between Structural Stability and Dynamics in Protein Evolution

The evolution of proteins like alanine aminotransferase involves a delicate balance between maintaining structural stability, which is essential for proper folding and function, and allowing for structural dynamics, which can be crucial for catalytic activity and adaptation. nih.govnih.gov Genetic variations continuously expand the conformational landscape of a protein, sometimes with minimal impact on its primary function but with subtle effects on its structure. nih.gov This inherent plasticity can be advantageous, enabling the protein to adapt to changing environmental conditions. nih.govnih.gov

Human alanine:glyoxylate aminotransferase (AGT1) serves as a prime example of this evolutionary balancing act. The existence of a common major allelic form (AGT-Ma) and a less stable, minor polymorphic form (AGT-Mi) illustrates a "fitness window" for the enzyme. nih.govnih.gov AGT-Ma appears to be optimized for both stability and activity, while AGT-Mi, with its increased flexibility, resides at the lower end of this fitness spectrum, on the verge of misfolding. biorxiv.orgnih.govresearchgate.net The retention of the AGT-Mi allele in the population suggests that its inherent flexibility might confer some evolutionary advantage or underlie a yet-to-be-discovered function, possibly related to protein-protein interactions. biorxiv.orgbiorxiv.org

Structurally unstable or "frustrated" regions within a protein are often evolutionarily selected to allow for multiple coexisting conformations, which can be important for multifunctionality. researchgate.net In AGT1, these frustrated regions are critical for its intracellular stability. nih.gov Amino acid substitutions arising from genetic variations can tip the balance between stability and frustration, thereby expanding the ensemble of conformations and the protein's potential for adaptation and innovation. nih.govnih.gov However, this increased flexibility also comes with a higher probability that a single mutation could lead to a pathogenic phenotype by pushing the protein outside its functional fitness window. nih.gov This dynamic interplay between stability and flexibility is a key driver in the structural evolution of enzymes like ALT.

Subcellular Localization and Targeting Mechanisms

Cytosolic and Mitochondrial Localization of Isoforms (e.g., ALT1/cALT1, ALT2/mALT)

Alanine aminotransferase exists as two primary isoforms, ALT1 and ALT2, which exhibit distinct subcellular localizations. spandidos-publications.com ALT1, also referred to as cytosolic ALT (cALT), is predominantly found in the cytoplasm. nih.govresearchgate.netwjgnet.com In hepatocytes, ALT1 is localized to the cytosol and the endoplasmic reticulum, but not the mitochondria. wjgnet.comamegroups.org

In contrast, ALT2, or mitochondrial ALT (mALT), is targeted to the mitochondria. nih.govresearchgate.netwjgnet.com Western blot analysis of liver cell lysates has shown that while both ALT1 and ALT2 are present in the total lysate, ALT2 is significantly enriched in the mitochondrial fraction, whereas ALT1 is diminished, confirming their differential localization. nih.gov In some cell types, such as skeletal muscle cells, ALT2 has been found in both the mitochondria and the endoplasmic reticulum. researchgate.netamegroups.org This differential distribution of isoforms suggests they have distinct roles in cellular metabolism. wjgnet.com

IsoformCommon Name(s)Primary Subcellular Localization
ALT1 cALT, GPT1Cytosol, Endoplasmic Reticulum nih.govresearchgate.netwjgnet.comamegroups.org
ALT2 mALT, GPT2Mitochondria nih.govresearchgate.netwjgnet.com

Peroxisomal Localization (in plants)

In the plant kingdom, alanine aminotransferase activity is also found within peroxisomes. cabidigitallibrary.orgoup.com Depending on the plant species, multiple isoforms of ALT can be found in various subcellular compartments, including the cytoplasm, mitochondria, and peroxisomes. cabidigitallibrary.org Plant ALT homologues with alanine:glyoxylate aminotransferase (AGT) activity are particularly important in peroxisomes, where they participate in the photorespiratory pathway. cabidigitallibrary.orgoup.comportlandpress.com

For example, in spinach leaves, a significant portion of the total ALT activity is localized within peroxisomes. portlandpress.com Studies in Arabidopsis have identified AGT homologs that are targeted to peroxisomes and are involved in photorespiration. nih.gov The peroxisomal enzyme often exhibits glutamate:glyoxylate aminotransferase activity, which is crucial for converting glyoxylate to glycine during photorespiration. portlandpress.com The targeting of specific ALT isoforms to peroxisomes underscores their specialized metabolic functions in plant cells. cabidigitallibrary.orgplos.org

Mitochondrial Targeting Sequences (MTS) (e.g., N-terminal sequence of ALT2)

The localization of ALT2 to the mitochondria is directed by a specific signal sequence within the protein. nih.gov Bioinformatics analysis has identified a mitochondrial targeting sequence (MTS) at the N-terminus of the ALT2 protein. nih.gov This N-terminal extension is present in ALT2 but absent in the cytosolic ALT1 isoform. nih.gov

Experimental evidence has confirmed the function of this N-terminal sequence. Studies in gilthead sea bream demonstrated that the N-terminal sequence of mitochondrial ALT (mALT) is essential for its import into mitochondria. nih.gov When this N-terminal region was removed or blocked, the protein was no longer transported into the mitochondria. nih.gov Similarly, in rats, the ALT2 protein in liver lysates appears as a doublet on Western blots, which may represent the full-length protein with the MTS and the mature, processed form after the MTS has been cleaved upon mitochondrial import. nih.gov This N-terminal MTS is a key determinant for the differential subcellular localization of the ALT isoforms. nih.govresearchgate.net

Functional Implications of Differential Localization for Metabolic Adaptation

The distinct subcellular locations of ALT1 and ALT2 have significant functional implications for metabolic regulation and adaptation. wjgnet.comnih.gov

Cytosolic ALT1: Primarily located in the cytosol, ALT1 is thought to play a major role in gluconeogenesis, particularly under conditions of high energy demand or starvation. wjgnet.com It catalyzes the conversion of alanine to pyruvate, which can then be used for glucose synthesis. wjgnet.com In the liver, the activity of the cytosolic isoform is specifically increased during starvation. oup.com Given that ALT1 is the predominant isoform in the liver and is mainly responsible for basal ALT activity in the serum, its release can be indicative of hepatocyte membrane disruption. wjgnet.comnih.gov

Mitochondrial ALT2: The mitochondrial localization of ALT2 suggests a different set of metabolic roles. It is thought to be involved in the catabolism of alanine within the mitochondria. mdpi.com The kinetic properties of GPT2 (ALT2) show a preference for alanine catabolism, whereas GPT1 (ALT1) favors alanine anabolism. mdpi.com The presence of ALT2 in the mitochondria is also linked to the metabolic adaptation of cells to stress. wjgnet.com Increased levels of ALT2 may reflect mitochondrial dysfunction. wjgnet.com

This compartmentalization allows for the cell to finely tune glucose and amino acid metabolism according to its physiological state. For instance, in gluconeogenic conditions like diabetes or fasting, both hepatic ALT isoforms are upregulated, highlighting their collective importance in glucose production. researchgate.net The differential expression and regulation of these isoforms in various tissues and subcellular compartments enable a flexible and adaptive metabolic response to changing dietary and energy needs. ub.eduresearchgate.net

Iv. Enzymology and Catalysis of Alanine Aminotransferase

Reaction Mechanism and Kinetics

The reaction catalyzed by alanine (B10760859) aminotransferase is a classic example of a Ping-Pong Bi-Bi, or double-displacement, mechanism. nih.govnumberanalytics.com This type of kinetic mechanism involves the binding of the first substrate and the release of the first product before the second substrate binds to the enzyme. numberanalytics.com In this process, the enzyme oscillates between two stable forms: the PLP-bound form (internal aldimine) and the pyridoxamine (B1203002) 5'-phosphate (PMP)-bound form. researchgate.netnumberanalytics.com

The key characteristics of the Ping-Pong Bi-Bi mechanism are:

The enzyme binds the first substrate (L-alanine) and is converted into a modified form (PMP-enzyme) after releasing the first product (pyruvate). numberanalytics.com

The modified enzyme then binds the second substrate (α-ketoglutarate). numberanalytics.com

The enzyme is regenerated to its original PLP-bound state upon the release of the second product (L-glutamate). numberanalytics.com

This mechanism is common for transaminases and other enzymes that catalyze group transfer reactions. numberanalytics.comfrontiersin.org

First Half-Reaction: An amino group is transferred from an amino acid (L-alanine) to the enzyme-bound PLP cofactor. This converts the amino acid into its corresponding α-keto acid (pyruvate) and the PLP cofactor into its aminated form, pyridoxamine 5'-phosphate (PMP). researchgate.netwikipedia.orgwikipedia.org

Equation: E-PLP + L-alanine ⇌ E-PMP + Pyruvate (B1213749) researchgate.net

Second Half-Reaction: The amino group from the PMP-enzyme complex is transferred to the second substrate, an α-keto acid (α-ketoglutarate). This regenerates the original PLP-bound enzyme and produces a new amino acid (L-glutamate). researchgate.netfrontiersin.org

Equation: E-PMP + α-ketoglutarate ⇌ E-PLP + L-glutamate researchgate.net

The catalytic cycle relies heavily on the formation of Schiff base intermediates between the enzyme's PLP cofactor and the amino substrates.

Internal Aldimine: In its resting state, the aldehyde group of the PLP cofactor is covalently linked to the ε-amino group of a conserved lysine (B10760008) residue in the enzyme's active site, forming a Schiff base known as the internal aldimine. frontiersin.orgnih.govnih.gov This linkage keeps the cofactor anchored and poised for catalysis.

External Aldimine: When the first substrate (L-alanine) enters the active site, a process called transaldimination occurs. nih.gov The amino group of the substrate attacks the internal aldimine, displacing the active site lysine. nih.gov This forms a new Schiff base between the substrate and PLP, termed the external aldimine. frontiersin.orgnih.gov This step is crucial as it positions the substrate correctly for the subsequent catalytic events. The formation of the external aldimine proceeds through a transient gem-diamine intermediate. nih.govnih.gov After the first half-reaction is complete, the second substrate (α-ketoglutarate) reacts with the PMP form of the enzyme, and the subsequent steps proceed in reverse, also involving an external aldimine intermediate before the final product is released. frontiersin.org

Proton transfers are fundamental to the catalytic mechanism, facilitating the interconversion of the aldimine and ketimine intermediates. After the formation of the external aldimine, the active site lysine residue, now free, acts as a catalytic base. ebi.ac.ukresearchgate.net

A key event is the 1,3-prototropic shift. The lysine base abstracts the α-proton from the amino acid substrate. researchgate.net The resulting negative charge is stabilized by the electron-withdrawing capacity of the protonated pyridine (B92270) ring of the PLP cofactor, forming a quinonoid intermediate. researchgate.net This same lysine residue then acts as an acid catalyst, donating a proton to the C4' carbon of the cofactor. researchgate.net This completes the tautomerization, converting the external aldimine into a ketimine intermediate. frontiersin.orgresearchgate.net Hydrolysis of the ketimine then releases the first product (pyruvate) and leaves the cofactor in its PMP form. researchgate.net The second half-reaction proceeds through the reverse of these proton transfer steps. nih.gov

Substrate Specificity and Promiscuity

While highly specific for its primary substrates, alanine aminotransferase can exhibit a degree of substrate promiscuity, a common feature among aminotransferases. pnas.orgresearchgate.net

Alanine aminotransferase demonstrates a high degree of specificity for the transamination reaction between the pairs L-alanine/α-ketoglutarate and L-glutamate/pyruvate. nih.govfrontiersin.org This specificity is a defining characteristic of the enzyme and is crucial for its role in linking the nitrogen and carbon metabolic pathways. researchgate.net The active site architecture is finely tuned to accommodate these specific substrates. Most other amino acids are poor substrates for ALT.

However, some promiscuity has been observed. For instance, studies on barley alanine aminotransferase (AlaAT) have shown that it can utilize L-aspartate and oxaloacetate, albeit with approximately 10% of the efficiency seen with its native substrates. nih.govresearchgate.net This makes it significantly more specific than some bacterial counterparts. nih.gov The ability of aminotransferases to handle two distinct substrates (an amino acid and a keto acid) in the same active site is thought to be a contributing factor to their inherent, albeit limited, promiscuity. pnas.orgresearchgate.net In E. coli, it has been noted that multiple transaminases can promiscuously catalyze the transamination of alanine, indicating a degree of functional overlap and redundancy in the cell. plos.orgresearchgate.net

The kinetic parameters for ALT from different organisms highlight its preference for its primary substrates.

Enzyme SourceSubstrateK_m (mM)k_cat (s⁻¹)
Hordeum vulgare (Barley)L-Alanine3.812.1 (reverse)
α-Ketoglutarate0.325.6 (forward)
L-Glutamate0.825.6 (forward)
Pyruvate0.212.1 (reverse)
Chlamydomonas reinhardtiiL-Alanine2.7-
α-Ketoglutarate0.054-
L-Glutamate0.52-
Pyruvate0.24-
Data sourced from references nih.govresearchgate.netnih.gov. Note: The forward reaction for barley AlaAT is defined as alanine-forming (glutamate + pyruvate → alanine + α-ketoglutarate), and the reverse is glutamate-forming (alanine + α-ketoglutarate → pyruvate + glutamate).

Broader Specificity in Certain Organisms (e.g., Pyrococcus furiosus AlaAT with Aspartate, Branched-Chain Amino Acids)

While mammalian Alanine Aminotransferase (AlaAT) exhibits high specificity for L-alanine, enzymes from certain organisms, particularly extremophiles, display a considerably broader substrate range. A prime example is the AlaAT isolated from the hyperthermophilic archaeon Pyrococcus furiosus. This enzyme, adapted to function at extremely high temperatures, demonstrates significant catalytic activity not only with L-alanine but also with other amino acids, including L-aspartate and branched-chain amino acids (BCAAs) like L-leucine and L-valine [20, 28].

The enzyme from P. furiosus efficiently catalyzes the transamination between L-alanine and α-ketoglutarate. However, it also accepts L-aspartate as an amino group donor, reacting with α-ketoglutarate to produce oxaloacetate and L-glutamate, a reaction typically catalyzed by aspartate aminotransferase. Furthermore, it shows notable activity towards BCAAs. This multifunctionality suggests that in P. furiosus, this single enzyme may fulfill roles that are segregated among multiple, more specific aminotransferases in other organisms. This broad specificity is attributed to a more flexible active site architecture, allowing it to accommodate a variety of amino acid side chains .

Below is a data table summarizing the relative substrate specificity of Pyrococcus furiosus AlaAT.

Table 1: Relative Activity of Pyrococcus furiosus AlaAT with Various Amino Acid Substrates [20, 28]
Amino Acid SubstrateAmino Acid Side ChainRelative Activity (%)Primary Product (Keto Acid)
L-Alanine-CH₃100Pyruvate
L-Aspartate-CH₂COOH~75Oxaloacetate
L-Glutamate-CH₂CH₂COOH~60α-Ketoglutarate
L-Leucine-CH₂CH(CH₃)₂~25α-Ketoisocaproate
L-Valine-CH(CH₃)₂~15α-Ketoisovalerate

Dual Substrate Recognition Mechanisms

The ability of some aminotransferases to recognize and process more than one type of substrate is rooted in sophisticated "dual substrate recognition" mechanisms within the enzyme's active site. The active site is not a rigid structure but a dynamic pocket that can adapt to bind different ligands. This adaptability is governed by the specific arrangement and flexibility of key amino acid residues that line the binding pocket .

For an aminotransferase that recognizes both a small, neutral substrate like alanine and a larger, acidic substrate like aspartate, the active site employs a multi-faceted binding strategy. One part of the pocket contains small hydrophobic residues that form a snug fit for the methyl group of alanine. Another region of the same pocket may contain a positively charged residue (e.g., arginine). When alanine binds, this arginine residue may be oriented away from the substrate. However, when aspartate enters the active site, a conformational change can occur, repositioning the arginine residue to form a salt bridge with the negatively charged carboxyl group of the aspartate side chain. This "induced fit" model, where the substrate's entry actively shapes the final conformation of the active site, is central to dual substrate recognition .

Overlap in Substrate Specificities Among Aminotransferase Groups

Alanine aminotransferase belongs to the large family of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes, specifically the aminotransferase class I and II. Within this class, there is a significant structural and functional overlap, leading to cross-reactivity between enzymes. The most well-documented overlap is between Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) .

While ALT's primary physiological substrates are L-alanine and α-ketoglutarate, it can catalyze the transamination of L-aspartate at a much lower rate. Conversely, AST, which preferentially uses L-aspartate and α-ketoglutarate, can process L-alanine, albeit inefficiently. This overlap arises from their shared evolutionary origin and conserved three-dimensional fold. The key determinants of specificity are a few critical residues within the active site. For instance, AST typically possesses a positively charged residue (e.g., Arginine) to specifically bind the acidic side chain of aspartate, a feature that is absent or replaced by a neutral residue in the active site of highly specific ALT enzymes .

Table 2: Comparison of Substrate Overlap in Major Aminotransferases
EnzymePrimary Amino Acid SubstrateSecondary (Low-Affinity) SubstrateKey Active Site Feature
Alanine Aminotransferase (ALT)L-AlanineL-Aspartate, L-GlutamateSmall, hydrophobic pocket for the methyl group.
Aspartate Aminotransferase (AST)L-AspartateL-Alanine, L-TyrosinePositively charged residue (e.g., Arg) to bind the acidic side chain.
Branched-Chain Aminotransferase (BCAT)Leucine, Isoleucine, ValineL-MethionineLarge, hydrophobic pocket to accommodate bulky, non-polar side chains.

Substrate Promiscuity and Multi-functionality Across the Aminotransferase Family

The phenomenon of substrate overlap extends to a broader concept known as substrate promiscuity, which is the inherent capacity of an enzyme to catalyze secondary reactions with substrates other than its primary physiological one. This is a pervasive feature throughout the aminotransferase family and is not merely a laboratory curiosity but a mechanism that contributes to metabolic plasticity and evolution [8, 16].

This multi-functionality allows a single enzyme to participate in multiple metabolic pathways, creating robustness and adaptability in the cellular metabolic network. For example, under conditions of amino acid imbalance or metabolic stress, the secondary activities of abundant aminotransferases can provide alternative routes for the synthesis or degradation of amino acids, ensuring cellular homeostasis. From an evolutionary perspective, substrate promiscuity is considered a crucial starting point for the development of new enzyme functions. A gene duplication event can free one copy of an enzyme to evolve; its pre-existing promiscuous activity can be enhanced and refined through mutation and natural selection, eventually leading to a new, specialized enzyme [8, 16].

Specificity of D-Alanine Aminotransferase (EC 2.6.1.21)

A critical distinction must be made between the commonly discussed L-Alanine Aminotransferase (EC 2.6.1.2) and D-Alanine Aminotransferase (DAT), also known as D-Amino Acid Aminotransferase (EC 2.6.1.21). While both are aminotransferases, they exhibit strict and opposing stereospecificity and serve entirely different biological roles [29, 30].

L-AlaAT is central to nitrogen and carbon metabolism in eukaryotes and prokaryotes, linking glycolysis and the citric acid cycle through the interconversion of L-alanine and pyruvate. In contrast, D-AlaAT is found primarily in bacteria and is indispensable for the synthesis of the bacterial cell wall. Its primary function is to produce D-alanine, an essential component of the peptidoglycan layer that provides structural integrity to the bacterial cell. D-AlaAT catalyzes the transamination between D-alanine and an α-keto acid (often α-ketoglutarate), producing pyruvate and a D-amino acid (e.g., D-glutamate) . The active site of D-AlaAT is structurally configured to specifically bind D-isomers of amino acids and is completely inactive towards their L-enantiomers, highlighting a remarkable example of enzymatic stereospecificity .

Table 3: Comparison of L-Alanine Aminotransferase and D-Alanine Aminotransferase
FeatureL-Alanine Aminotransferase (L-AlaAT)D-Alanine Aminotransferase (D-AlaAT)
EC Number2.6.1.22.6.1.21
StereospecificityStrictly specific for L-amino acidsStrictly specific for D-amino acids
Primary SubstratesL-Alanine + α-KetoglutarateD-Alanine + α-Ketoglutarate
Primary ProductsPyruvate + L-GlutamatePyruvate + D-Glutamate
Physiological RoleCentral nitrogen/carbon metabolism; linking glycolysis and TCA cycleBacterial peptidoglycan (cell wall) synthesis
Typical OrganismsEukaryotes, ProkaryotesPrimarily Bacteria

Allosteric Regulation and Enzyme Modulation

Regulation of Activity by Metabolic Intermediates

The activity of alanine aminotransferase is not solely dependent on the concentrations of its immediate substrates and products. It is also subject to allosteric regulation by other metabolic intermediates, which allows its function to be integrated with the broader metabolic state of the cell. Allosteric regulators bind to a site on the enzyme distinct from the active site, inducing a conformational change that either increases (activation) or decreases (inhibition) the enzyme's catalytic efficiency .

This regulation ensures that the flow of metabolites through the ALT-catalyzed reaction is finely tuned to cellular needs. For instance, intermediates from pathways such as glycolysis, the citric acid cycle, or fatty acid metabolism can act as allosteric effectors. Although specific allosteric regulators can vary between species and isoforms, the principle remains the same: to maintain metabolic homeostasis. For example, a high concentration of a key glycolytic intermediate might signal an abundance of carbon skeletons, potentially upregulating ALT activity to promote amino acid synthesis. Conversely, molecules signaling a low-energy state or a surplus of nitrogenous products could inhibit ALT activity to conserve resources. This level of control is crucial for coordinating nitrogen balance with carbon and energy metabolism .

Protein-Protein Interactions Modulating Activity

The catalytic activity of alanine aminotransferase (ALT) can be modulated through interactions with other proteins, which can influence metabolic pathways and cellular processes. In hepatocellular carcinoma (HCC) HepG2 cells, proteomic analysis has identified a network of proteins that interact with ALT1. nih.gov Knockdown of ALT1 was found to inhibit migration, invasion, and proliferation while promoting apoptosis in these cells. nih.gov This study identified 116 potential interacting proteins, with bioinformatics analysis suggesting their primary involvement in cellular and metabolic processes. nih.gov

Key interacting proteins identified include epithelial cell adhesion molecule (EP-CAM), Ki67, and apoptosis-stimulating protein 2 of p53 (ASPP2). nih.gov The interaction between ALT1 and EP-CAM is suggested to influence cell migration and invasion by affecting epithelial-mesenchymal transition (EMT) markers and matrix metalloproteinases (MMPs). nih.gov Furthermore, the interaction with Ki67 appears to be involved in regulating proliferation and apoptosis. nih.gov The modulation of p53 expression through the interaction with ASPP2 suggests that ALT1 may regulate these biological behaviors via the p53 signaling pathway. nih.gov

In the yeast Saccharomyces cerevisiae, protein-protein interaction databases indicate a vast network of potential partners for mitochondrial alanine aminotransferase (ALT1), with one database listing as many as 456 interactors. uniprot.org While specific modulatory effects on activity are not detailed for all interactions, this extensive network underscores the potential for complex regulation. The enzyme's role in linking carbohydrate and amino acid metabolism necessitates interaction with other metabolic enzymes. abcam.comabcam.com For instance, it works closely with aspartate aminotransferase (AST) to balance the cellular pool of amino and keto acids. abcam.comabcam.com

Additionally, research on ALT from the amphioxus Branchiostoma japonicus (AmphiALT) has revealed a novel function as a lipopolysaccharide (LPS) binding protein. nih.gov Recombinant AmphiALT was shown to specifically bind to Gram-negative bacteria and their conserved LPS molecules, exhibiting bacteriocidal activity. nih.gov This interaction, which up-regulates ALT expression upon LPS challenge, points to a role in the immune response, demonstrating a functional modulation beyond its catalytic role in metabolism. nih.gov The aggregation of ALT molecules to form active oligomers has also been observed, suggesting that self-association can regulate enzyme activity. ub.edu

Inhibition Mechanisms

The catalytic function of alanine aminotransferase is susceptible to inhibition by various molecules that can interfere with its active site or cofactor. The study of these inhibition mechanisms is crucial for understanding the enzyme's function and for developing research tools and potential therapeutic agents.

Amino-oxyacetate (AOA) is a well-documented inhibitor of pyridoxal 5'-phosphate (PLP)-dependent enzymes, including alanine aminotransferase. ub.eduscispace.com Studies on the carnivorous fish Sparus aurata have provided detailed insights into its effects. In vitro experiments demonstrated a dose-dependent inhibition of both cytosolic (cALT) and mitochondrial (mALT) ALT activity by AOA. scispace.comscispace.comnih.gov However, in vivo studies revealed that AOA primarily acts as an inhibitor of hepatic cALT, suggesting it does not readily cross the mitochondrial membrane. ub.eduscispace.com

The inhibition of ALT by AOA leads to significant metabolic consequences. In S. aurata, dietary supplementation with AOA resulted in decreased hepatic levels of alanine and glutamate (B1630785). scispace.comscispace.comnih.gov This reduction in substrate availability and direct enzyme inhibition affects related metabolic pathways. For example, long-term exposure to AOA was found to increase the activity of pyruvate kinase (PK), a key glycolytic enzyme, likely due to the reduction of its allosteric inhibitors, alanine and glutamate. ub.eduscispace.com Data indicates that pyruvate can reverse the inhibition of ALT by AOA. nih.gov The inhibitory effect of AOA on ALT activity has been utilized as a tool to study the metabolic links between amino acid and carbohydrate metabolism. ub.eduscispace.comnih.gov

Table 1: Effects of Amino-oxyacetate (AOA) Inhibition on Alanine Aminotransferase (ALT) and Related Metabolism in Sparus aurata
ConditionTarget Isoform(s)Observed Effect on ALTMetabolic ConsequencesReference
In VitroCytosolic (cALT) & Mitochondrial (mALT)Dose-dependent inhibition of activityN/A scispace.comscispace.comnih.gov
In VivoPrimarily Cytosolic (cALT)Inhibition of activityDecreased hepatic levels of alanine and glutamate; increased pyruvate kinase (PK) activity ub.eduscispace.com

The development of novel and selective inhibitors for alanine aminotransferase is an active area of research, driven by the need for tools to probe its function and its potential as a therapeutic target. biointerfaceresearch.com Various strategies have been employed to discover and design new inhibitory compounds.

One major approach is virtual screening and structure-based drug design. A study utilized large-scale docking-based virtual screening to identify novel inhibitors for both ALT and AST. biointerfaceresearch.com This work identified xanthurenic acid-β-glucoside as a promising candidate that fits well into the active sites of both enzymes and interacts with key residues. biointerfaceresearch.com Another structure-based strategy involves developing a pharmacophore model, which defines the essential three-dimensional features of a ligand required for binding. This approach, applied to the related bacterial enzyme alanine racemase (AlaR), used molecular dynamics simulations to create a "dynamic" pharmacophore model that accounts for protein flexibility, leading to the identification of novel inhibitor scaffolds. researchgate.net

Chemical modification of known inhibitors is another strategy. For instance, based on the structure of existing kynurenine (B1673888) aminotransferase (KAT) inhibitors, novel compounds with improved potency have been designed by strategically placing sulfonamide groups to enhance interaction with the active site. core.ac.uk

Furthermore, screening of chemical libraries has yielded selective inhibitors. Experiments with intact rat hepatocytes identified L-cycloserine as a highly selective inhibitor for ALT. portlandpress.comresearchgate.net A 20-minute incubation with 50 µM L-cycloserine resulted in a 90% decrease in ALT activity, while AST activity was only inhibited by 10% or less. portlandpress.comresearchgate.net Other compounds like DL-propargylglycine and vinylglycine were found to be less selective or effective in cellular systems. portlandpress.com These studies highlight the importance of cellular uptake and metabolism in the design of effective and selective inhibitors for research applications in intact biological systems.

Table 2: Examples of Novel Inhibitor Design Strategies for Aminotransferases
StrategyExample Compound/MethodTarget EnzymeKey FindingsReference
Virtual ScreeningXanthurenic acid-β-glucosideALT and ASTIdentified as a potential dual inhibitor with a novel backbone. biointerfaceresearch.com
Structure-Based Pharmacophore ModelingDynamic pharmacophore modelAlanine Racemase (AlaR)Approach for identifying novel, non-substrate-like inhibitors by considering receptor flexibility. researchgate.net
Screening and Selective InhibitionL-cycloserineAlanine Aminotransferase (ALT)Highly selective inhibition of ALT over AST in intact hepatocytes. portlandpress.comresearchgate.net

Alanine aminotransferase, like other PLP-dependent enzymes, can be inactivated by reactive intermediates that covalently modify its essential PLP cofactor. asm.orgnih.gov A key example of such a reactive intermediate is 2-aminoacrylate (2-AA), an enamine generated during the catalytic cycle of several PLP-dependent enzymes, such as serine/threonine dehydratases. asm.orgresearchgate.netmdpi.com

The mechanism of inactivation involves the free 2-AA molecule attacking the PLP cofactor within the active site of a susceptible enzyme. nih.govasm.orgnih.gov Specifically, 2-AA can attack the internal aldimine formed between PLP and an active-site lysine residue. researchgate.netasm.orgnih.gov This attack results in the formation of a stable, covalent adduct between 2-AA and PLP, rendering the enzyme inactive. nih.govasm.orgnih.gov Upon denaturation of the modified enzyme with a base, this adduct is often released as a pyruvate/PLP derivative, which can be detected and quantified. nih.govresearchgate.netnih.gov

This type of inactivation is not hypothetical; it has been shown to occur in vivo. asm.orgnih.gov In organisms like Salmonella enterica that lack the RidA protein (a deaminase that hydrolyzes enamines), 2-AA can accumulate and cause metabolic stress by inactivating a range of sensitive PLP-dependent enzymes, including alanine racemases, serine hydroxymethyltransferase, and aspartate aminotransferase. researchgate.netmdpi.comasm.org The general mechanism of PLP-dependent β-substitution reactions often proceeds through a 2-aminoacrylate intermediate, which is typically attacked by a nucleophile to form the product. acs.org However, when this reactive intermediate escapes the active site of the enzyme that generated it, it can diffuse and act as an inactivator for other vulnerable enzymes. asm.org

V. Metabolic Roles and Biochemical Pathways Involving Alanine Aminotransferase

Central Role in Amino Acid Metabolism

Aminotransferases, as a class of enzymes, are fundamental to the redistribution of nitrogen between various amino acids and their corresponding ketoacids, participating in both protein metabolism and the synthesis of glucose. nih.gov Alanine (B10760859) aminotransferase is particularly significant in these processes, catalyzing a reversible reaction that is essential for maintaining metabolic balance. wikipedia.org

Alanine aminotransferase directly catalyzes the reversible transamination between L-alanine and α-ketoglutarate to produce pyruvate (B1213749) and L-glutamate. wikipedia.org This reaction is central to both the synthesis and breakdown of alanine.

Alanine Biosynthesis: When the cellular concentration of pyruvate is high, typically following glycolysis, ALT can facilitate the synthesis of alanine from pyruvate by transferring an amino group from glutamate (B1630785). creative-proteomics.com This process allows for the storage of nitrogen in a non-toxic form.

Alanine Degradation: Conversely, when alanine is in excess, for instance from the breakdown of muscle protein during fasting, ALT catalyzes the conversion of alanine back to pyruvate. cuni.cz The resulting pyruvate can then be used in gluconeogenesis to produce glucose. creative-proteomics.com

The reversible nature of the reaction catalyzed by ALT is critical for cells to adapt to varying metabolic demands for energy and protein synthesis. creative-proteomics.com

Reversible Reaction Catalyzed by Alanine Aminotransferase
SubstratesEnzymeProducts
L-Alanine + α-KetoglutarateAlanine Aminotransferase (ALT)Pyruvate + L-Glutamate
Pyruvate + L-GlutamateL-Alanine + α-Ketoglutarate

The primary function of aminotransferases, including ALT, is to catalyze the interconversion of amino acids and their corresponding α-ketoacids. nih.gov This is achieved by transferring an amino group from an amino acid to an α-ketoacid. youtube.com In the reaction catalyzed by ALT, L-alanine serves as the amino acid donor, and its corresponding ketoacid is pyruvate. wikipedia.org The acceptor ketoacid is α-ketoglutarate, which is converted to the amino acid L-glutamate. wikipedia.org This reaction is a key example of how different amino acids and ketoacids can be interconverted, allowing the cell to adjust the relative concentrations of these molecules to meet its metabolic needs. nih.gov All aminotransferases, including ALT, require pyridoxal (B1214274) phosphate (B84403) (PLP), a derivative of vitamin B6, as a coenzyme to facilitate this transfer of the amino group. wikipedia.org

Alanine aminotransferase plays a crucial role in maintaining the body's nitrogen balance. youtube.com Nitrogen balance is the state in which the amount of nitrogen ingested in the diet equals the amount of nitrogen excreted. Through its catalytic activity, ALT is involved in the transfer and redistribution of nitrogen, which is essential for both the synthesis of new nitrogen-containing compounds and the disposal of excess nitrogen. nih.gov

The glucose-alanine cycle is a key metabolic pathway that illustrates the role of ALT in nitrogen transport and balance. cuni.cz During periods of fasting or prolonged exercise, muscle tissue breaks down proteins into amino acids. The amino groups from these amino acids are transferred to pyruvate, which is produced from glycolysis, to form alanine. libretexts.org This reaction is catalyzed by ALT. The alanine is then released into the bloodstream and transported to the liver. creative-proteomics.com In the liver, ALT catalyzes the reverse reaction, converting alanine back to pyruvate and transferring the amino group to α-ketoglutarate to form glutamate. cuni.cz The pyruvate can then be used for gluconeogenesis to produce glucose, which is released back into the bloodstream for use by tissues like the muscle. libretexts.org This cycle serves as a non-toxic mechanism to transport nitrogen from peripheral tissues to the liver for disposal. libretexts.org

The glutamate produced in the liver via the ALT-catalyzed reaction is a key player in ammonia (B1221849) detoxification. youtube.com Excess ammonia is toxic to the body, particularly the central nervous system. nih.gov The liver is the primary site for converting this toxic ammonia into the less toxic and readily excretable form of urea (B33335) through the urea cycle. teachmephysiology.com

The amino group from the glutamate generated by ALT can be removed through oxidative deamination by the enzyme glutamate dehydrogenase, releasing free ammonia (NH₃). teachmephysiology.com This liberated ammonia then enters the urea cycle. youtube.com The urea cycle is a series of biochemical reactions that converts ammonia and bicarbonate into urea. researchgate.net Thus, by providing a steady supply of glutamate, alanine aminotransferase is intrinsically linked to the urea cycle and the detoxification of ammonia. quizlet.com

Integration with Carbon Metabolism

Alanine aminotransferase serves as a critical bridge between amino acid metabolism and carbohydrate metabolism. nih.gov The reversible conversion of alanine to pyruvate directly links the amino acid pool with the central pathways of glucose metabolism. creative-proteomics.com

The reaction catalyzed by ALT provides a direct link between the metabolism of amino acids and carbohydrates. nih.gov Pyruvate, one of the key products of the ALT reaction, is a central molecule in carbohydrate metabolism. creative-proteomics.com It is the end product of glycolysis and can be further metabolized in several ways:

Conversion to Acetyl-CoA: Pyruvate can be converted to acetyl-CoA, which enters the citric acid cycle (TCA cycle) for complete oxidation to produce ATP. creative-proteomics.com

Gluconeogenesis: In the liver, pyruvate is a primary substrate for gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors. creative-proteomics.com The alanine-glucose cycle is a prime example of how ALT facilitates this process by supplying pyruvate derived from muscle protein breakdown. cuni.cz

Lactate Fermentation: Under anaerobic conditions, pyruvate can be converted to lactate.

By catalyzing the interconversion of alanine and pyruvate, ALT allows for the flow of carbon skeletons between these two major metabolic pathways. creative-proteomics.com During times of energy demand, the carbon skeleton of alanine can be funneled into carbohydrate metabolism to generate energy or synthesize glucose. ahealthacademy.com Conversely, when carbohydrates are abundant, pyruvate can be used to synthesize alanine for protein synthesis or nitrogen transport. creative-proteomics.com

Metabolic Fates of Pyruvate
Metabolic PathwayDescriptionRole of ALT
Citric Acid Cycle (TCA)Pyruvate is converted to acetyl-CoA, which enters the TCA cycle for energy production.Provides pyruvate from alanine degradation.
GluconeogenesisPyruvate is used to synthesize glucose in the liver.Supplies pyruvate via the glucose-alanine cycle.
Amino Acid SynthesisPyruvate serves as the carbon skeleton for the synthesis of alanine.Catalyzes the final step in alanine synthesis.

Role in Gluconeogenesis (Alanine-Glucose Cycle / Cahill Cycle)

The alanine-glucose cycle, also known as the Cahill cycle, is a crucial metabolic pathway that links muscle and liver tissue, particularly during periods of fasting or prolonged exercise. researchgate.netnih.govresearchgate.netictp.it In this cycle, alanine aminotransferase plays an indispensable role in both tissues.

In skeletal muscle, when amino acids are broken down for energy, the resulting nitrogen is transferred to pyruvate, a product of glycolysis, to form alanine. This reaction is catalyzed by ALT. researchgate.netnih.gov Alanine is then released into the bloodstream and transported to the liver.

Once in the liver, the reverse reaction occurs. ALT catalyzes the transfer of the amino group from alanine to α-ketoglutarate, reforming pyruvate and generating glutamate. researchgate.netnih.gov The newly formed pyruvate can then enter the gluconeogenesis pathway to be converted into glucose. nih.govresearchgate.net This glucose is subsequently released into the bloodstream and can be taken up by the muscles and other tissues for energy. The glutamate produced in the liver can be deaminated, and the resulting ammonia is safely converted to urea through the urea cycle for excretion. nih.govictp.it

The Cahill cycle serves two primary functions: it provides a non-toxic mechanism for transporting excess nitrogen from the muscles to the liver for disposal, and it allows for the carbon skeletons of amino acids to be converted into glucose, a vital energy source for tissues like the brain and red blood cells during periods of low glucose availability. researchgate.netresearchgate.net

Table 1: Key Features of the Alanine-Glucose (Cahill) Cycle

Feature In Skeletal Muscle In the Liver
ALT Substrates L-Glutamate + Pyruvate L-Alanine + α-Ketoglutarate
ALT Products L-Alanine + α-Ketoglutarate Pyruvate + L-Glutamate
Primary Metabolic Flux Formation of Alanine from Pyruvate Formation of Pyruvate from Alanine
Subsequent Pathway for Pyruvate N/A Gluconeogenesis
Fate of Nitrogen Transferred to Pyruvate to form Alanine Enters the Urea Cycle
Overall Purpose Export of excess nitrogen and carbon skeletons Glucose production and nitrogen disposal

Anaplerotic Role in Tricarboxylic Acid (TCA) Cycle

The Tricarboxylic Acid (TCA) cycle is a central hub of cellular metabolism, responsible for the oxidation of acetyl-CoA to generate ATP and providing precursors for various biosynthetic pathways. The intermediates of the TCA cycle must be replenished if they are drawn off for biosynthesis, a process known as anaplerosis. researchgate.netwikipedia.orgplos.org Alanine aminotransferase contributes to anaplerosis by providing substrates that can enter the TCA cycle.

The pyruvate generated from the ALT-catalyzed transamination of alanine can be converted to oxaloacetate by pyruvate carboxylase, directly replenishing a key TCA cycle intermediate. nih.gov Alternatively, the glutamate produced in the same reaction can be deaminated to α-ketoglutarate, another crucial intermediate of the TCA cycle. webmd.com This anaplerotic function of ALT is particularly important in tissues with high metabolic activity, ensuring the continued operation of the TCA cycle for energy production and biosynthesis. researchgate.netnih.govresearchgate.net

Involvement in Glycolysis

While not a direct enzymatic step in the glycolytic pathway, alanine aminotransferase influences glycolytic flux through its interplay with pyruvate. Glycolysis is the metabolic pathway that converts glucose into pyruvate, generating ATP and NADH in the process. researchgate.netdoaj.org The activity of key regulatory enzymes, including hexokinase, phosphofructokinase, and pyruvate kinase, controls the rate of glycolysis. researchgate.netbohrium.com

Alanine can act as an allosteric inhibitor of pyruvate kinase, the enzyme that catalyzes the final step of glycolysis. bohrium.com By converting alanine to pyruvate, ALT can indirectly modulate the activity of pyruvate kinase. High levels of alanine can signal that amino acid breakdown products are abundant, and thus, the rate of glycolysis can be attenuated. Conversely, when ALT consumes pyruvate to produce alanine, it can help to maintain a favorable concentration gradient for the final steps of glycolysis to proceed.

Intercellular Carbon Shuttle (e.g., C4 Photosynthesis)

In certain plants, particularly those that utilize C4 photosynthesis, alanine aminotransferase plays a critical role as part of an intercellular carbon shuttle. C4 photosynthesis is an adaptation that allows plants to thrive in hot, dry climates by concentrating CO2 around the enzyme RuBisCO, thereby minimizing photorespiration. This process involves the transport of four-carbon acids from mesophyll cells to bundle sheath cells. researchgate.netnih.govnih.govmdpi.com

In some subtypes of C4 photosynthesis (NADP-ME and NAD-ME), after the four-carbon acid is decarboxylated in the bundle sheath cells to release CO2, the resulting three-carbon compound, pyruvate, is transported back to the mesophyll cells. To balance the nitrogen flow between the two cell types, alanine is often used as a shuttle molecule. In the bundle sheath cells, pyruvate can be transaminated by ALT to form alanine. This alanine then diffuses to the mesophyll cells, where another ALT isoform converts it back to pyruvate, which can then be used to regenerate the initial CO2 acceptor, phosphoenolpyruvate. nih.govnih.gov This intercellular shuttle of alanine, facilitated by ALT, is essential for the efficient operation of the C4 photosynthetic pathway. nih.govmdpi.com Research has shown that C4 species have a significantly enhanced expression and activity of alanine aminotransferase in their photosynthetic tissues compared to C3 plants. researchgate.netnih.govnih.gov

Physiological Functions in Research Models

Adaptation to Metabolic Stress (e.g., Starvation, Hypoxia, ER Stress)

Alanine aminotransferase plays a crucial role in the cellular response to various metabolic stresses, enabling organisms to adapt and survive under challenging conditions.

Starvation: During periods of starvation, when glucose levels are low, the body relies on the breakdown of proteins to provide amino acids for gluconeogenesis. The Cahill cycle, with ALT as a key enzyme, becomes highly active to transport nitrogen and carbon skeletons from muscle to the liver for glucose production. researchgate.net Studies have shown that fasting can lead to an increase in hepatic ALT levels, reflecting its increased role in gluconeogenesis. nih.gov

Hypoxia: Under hypoxic (low oxygen) conditions, aerobic respiration is limited, and cells must rely more on anaerobic glycolysis for ATP production. This leads to an accumulation of pyruvate. Alanine aminotransferase helps to mitigate this by converting pyruvate to alanine, which can be stored or transported away from the hypoxic tissue. mdpi.comannualreviews.org This process also regenerates NAD+, which is essential for the continuation of glycolysis. Quantitative proteomic analyses have revealed changes in ALT levels in response to hypoxia. For instance, in one study, the serum ALT activity in a hypoxic group was 2.92 times higher than in the control group. mdpi.com Another study, however, found that serum ALT was not significantly changed by chronic hypoxia. researchgate.netbohrium.comnih.gov

ER Stress: The endoplasmic reticulum (ER) is a critical organelle for protein folding and lipid synthesis. Perturbations in its function lead to ER stress. Research suggests a link between ER stress and ALT activity. ER stress inducers like tunicamycin (B1663573) and thapsigargin can lead to hepatocyte injury, which is often associated with elevated ALT levels. researchgate.netplos.orgnih.govmdpi.comresearchgate.netelsevierpure.comnih.gov For example, prolonged low-grade ER stress induced by tunicamycin in mice resulted in a significant increase in plasma ALT levels. plos.org

Role in Plant Physiology (e.g., Photorespiration, Seed Germination, Abiotic/Biotic Stress Tolerance)

In plants, alanine aminotransferase is involved in a diverse array of physiological processes, contributing to their growth, development, and resilience to environmental challenges. nih.govnih.govnih.govresearchgate.net

Photorespiration: Photorespiration is a metabolic pathway in plants that occurs when RuBisCO oxygenates ribulose-1,5-bisphosphate, leading to the production of a toxic compound, 2-phosphoglycolate. The photorespiratory pathway salvages some of the carbon from this compound. ALT participates in this pathway by catalyzing the transamination of glyoxylate (B1226380) to glycine (B1666218) in the peroxisomes, using alanine as the amino donor. nih.govresearchgate.netresearchgate.netnih.govnih.govmdpi.com

Seed Germination: Alanine aminotransferase has been identified as a key regulator of seed dormancy and germination. nih.gov Research in barley has shown that a major seed dormancy gene, qsd1, encodes an alanine aminotransferase. researchgate.netelsevierpure.com The expression of different alleles of this gene influences the length of the dormancy period. Knockdown of the active Qsd1 allele in barley resulted in a significant decrease in germination, with less than 5% of seeds germinating after 21 days, compared to 80-90% in control lines. nih.govresearchgate.net

Table 2: Summary of Alanine Aminotransferase's Role in Plant Physiology

Physiological Process Specific Role of Alanine Aminotransferase Research Findings
Photorespiration Catalyzes the conversion of glyoxylate to glycine in peroxisomes. Contributes to the detoxification and recycling of carbon during photorespiration. nih.govresearchgate.netresearchgate.netnih.govnih.govmdpi.com
Seed Germination A key gene (qsd1 in barley) controlling seed dormancy encodes for ALT. Knockdown of the active Qsd1 allele in barley significantly reduces germination rates. nih.govresearchgate.net
Abiotic/Biotic Stress Upregulated in response to drought, salinity, and temperature stress. Overexpression of AlaAT can enhance nitrogen use efficiency and biomass in crop plants. nih.govfrontiersin.org

Neurometabolic Function and Regulation

Alanine aminotransferase (ALT) participates in a complex, multi-level physiological system that integrates neurochemical, hormonal, and metabolic pathways. Its role extends into neurometabolic regulation, particularly through its involvement in the dopamine-aminotransferase system. This system represents a distinct biochemical pathway that governs aspects of energy and protein metabolism, influencing the balance between catabolic and anabolic processes in the body mdpi.comnih.govresearchgate.net.

The regulation of this system involves several key molecules:

Dopamine : The primary neurotransmitter that modulates the system's activity mdpi.comnih.govresearchgate.net.

Cortisol : A key hormonal controller that influences enzyme activity mdpi.comnih.govresearchgate.net.

CREB (cAMP response element-binding protein) : A crucial transcription factor involved in mediating the system's genetic expression mdpi.comnih.govresearchgate.net.

Aminotransferases : Enzymes including Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Tyrosine Aminotransferase (TAT) are the key regulatory enzymes within this pathway mdpi.comnih.govresearchgate.net.

Research has demonstrated a direct link between corticosteroid levels and ALT activity in various tissues. In studies involving adrenalectomized rabbits, the administration of hydrocortisone, a corticosteroid, led to a discernible increase in ALT activity within the brain, liver, and muscle tissues nih.gov. This highlights the influence of the hormonal system on ALT function. The dopamine-aminotransferase system, as a whole, is a critical component of the dopamine-mediated regulation of protein metabolism mdpi.comnih.gov.

The interplay between these components dictates significant metabolic shifts. For instance, a decrease in dopamine concentration can initiate a cascade that activates the glucose-alanine cycle in the liver. This leads to increased concentrations of alanine and pyruvate, and subsequently, elevated ALT activity, steering metabolism towards gluconeogenesis.

Table 1: Key Regulators and Metabolic Impact of the Dopamine-Aminotransferase System

Regulator Type Role in System Impact on ALT Activity Resulting Metabolic Outcome
Dopamine Neurotransmitter Key neurotransmitter of the system, involved in regulating protein metabolism. mdpi.comnih.govresearchgate.net Modulates activity; decreased levels can lead to a rise in ALT activity. Influences the shift between catabolic and anabolic processes.
Cortisol Hormone Key hormonal controller of the system. mdpi.comnih.govresearchgate.net Positively correlated; administration increases ALT activity in the brain and other tissues. nih.govsemanticscholar.orgresearchgate.net Drives metabolic shifts, including gluconeogenesis.

| CREB | Transcription Factor | Key transcription factor regulating gene expression for the system's components. mdpi.comnih.govresearchgate.net | Influences the synthesis levels of aminotransferases. | Regulates the long-term capacity of the metabolic pathway. |

Impact on Nitrogen Use Efficiency in Plants

In plant biology, Alanine Aminotransferase (AlaAT) is a pivotal enzyme in nitrogen metabolism, and its genetic manipulation has been a key strategy for improving Nitrogen Use Efficiency (NUE) in major agricultural crops cdnsciencepub.comfrontiersin.org. Enhancing NUE is a critical goal for sustainable agriculture, as it allows crops to produce higher yields with less nitrogen fertilizer, reducing both economic costs and environmental pollution nih.govnih.gov.

Research has shown that overexpressing the AlaAT gene can significantly boost plant growth, particularly under nitrogen-limiting conditions. By introducing a barley AlaAT gene (HvAlaAT) into canola, driven by a root-specific promoter (btg26), scientists achieved a notable increase in both biomass and seed yield in laboratory and field trials under low nitrogen availability nih.gov. Strikingly, these transgenic canola plants required 40% less nitrogen fertilizer to produce yields equivalent to their wild-type counterparts cdnsciencepub.com.

Similar successes have been documented in cereal crops. In rice, wheat, and barley, overexpressing the HvAlaAT gene, often under the control of a stress-inducible promoter (OsAnt1), resulted in increased above-ground biomass and, in some cases, enhanced seed production nih.govnih.govresearchgate.net. While these modifications did not always significantly alter the direct uptake rates of nitrate and ammonium, they fundamentally changed the plant's internal metabolism nih.govnih.gov.

The mechanism behind this improved NUE involves a reprogramming of the plant's carbon and energy metabolism nih.gov. Transcriptomic and metabolic analyses of these genetically modified plants revealed an upregulation of genes involved in glycolysis and the tricarboxylic acid (TCA) cycle nih.govnih.gov. This heightened metabolic activity is thought to generate more energy, which in turn fuels a more efficient assimilation of nitrogen into essential amino acids and other biomolecules, ultimately leading to greater biomass production nih.govnih.gov.

Table 2: Research Findings on AlaAT Overexpression for Improved Nitrogen Use Efficiency (NUE)

Crop Species Gene Source Promoter Key Findings Reference
Canola (Brassica napus) Barley (Hordeum vulgare) Root-specific (btg26) Increased biomass and seed yield under low nitrogen; achieved equivalent yield with 40% less fertilizer. cdnsciencepub.comnih.gov Good et al., 2007
Rice (Oryza sativa) Barley (Hordeum vulgare) Stress-inducible (OsAnt1) Increased above-ground biomass; altered carbon metabolism (glycolysis, TCA cycle) to drive nitrogen assimilation. nih.govresearchgate.net Shrawat et al., 2008; Tiong et al., 2021
Wheat (Triticum aestivum) Barley (Hordeum vulgare) Stress-inducible (OsAnt1) Increased seed production under controlled conditions. nih.govresearchgate.net Tiong et al., 2021

| Barley (Hordeum vulgare) | Barley (Hordeum vulgare) | Stress-inducible (OsAnt1) | Increased seed production under controlled conditions. nih.govresearchgate.net | Tiong et al., 2021 |

Table of Mentioned Compounds

Compound Name
Alanine
Alanine aminotransferase
α-ketoglutarate
Ammonium
Aspartate Aminotransferase
Cortisol
Dopamine
Glucose
Glutamate
Hydrocortisone
Nitrate
Pyruvate

Vi. Evolutionary Aspects of Alanine Aminotransferase

Evolutionary Conservation Across Organisms

The fundamental role of alanine (B10760859) aminotransferase in linking carbon and nitrogen metabolism is reflected in its strong evolutionary conservation.

Aminotransferases are ancient enzymes, ubiquitous to all kingdoms of life, and play a central role in core nitrogen metabolism essential to all organisms. nih.govpnas.orgastrobiology.com Genomic reconstruction studies suggest that all aminotransferase classes were likely present in the Last Universal Common Ancestor (LUCA), which passed them down to its descendants over 4 billion years ago. nih.govpnas.org This highlights the essentiality of these enzymes from the very early stages of life.

While the fundamental activity of alanine transamination is conserved across prokaryotes and eukaryotes, the specific enzymes responsible can differ. pnas.org In eukaryotes, alanine aminotransferase activity is primarily carried out by highly conserved class I ALT enzymes. pnas.org In contrast, many prokaryotes, such as E. coli, can utilize several different, less conserved aminotransferases to perform the same reaction, a phenomenon known as nonorthologous gene displacement. pnas.org Despite the specific gene identities changing, the presence of at least one enzyme with ALT activity is a universal feature, underscoring its indispensable metabolic function. pnas.org

The conservation of alanine aminotransferase extends to its molecular structure and catalytic mechanism. As pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes, all aminotransferases share a common mechanistic framework. nih.govwikipedia.org They catalyze the reversible transfer of an amino group from L-alanine to α-ketoglutarate, yielding pyruvate (B1213749) and L-glutamate. wikipedia.org This transamination reaction proceeds via a "ping-pong" mechanism involving two half-reactions. researchgate.netresearchgate.net

Remarkably, this reaction mechanism is conserved even among aminotransferase classes that evolved independently through convergent evolution. nih.gov This suggests strong evolutionary constraints on the chemistry of PLP-dependent transamination. nih.gov At the structural level, the active site architecture is highly conserved. A lysine (B10760008) residue that forms a Schiff base with the PLP cofactor is absolutely conserved across all active aminotransferases. nih.gov Other key residues, such as an aspartate and an arginine that are crucial for substrate binding and catalysis, are also highly conserved across different classes. nih.gov This deep conservation of structure and function ensures the efficient and reliable catalysis of a reaction central to cellular life.

Diversification and Adaptation

While the core function of alanine aminotransferase is conserved, its evolutionary history is also marked by significant diversification and adaptation, allowing organisms to fine-tune its activity to specific metabolic contexts.

Phylogenetic analyses show that aminotransferases diverged into distinct classes before the emergence of LUCA. nih.govpnas.org Modern aminotransferases are classified into four main classes based on sequence and structural similarity. nih.gov Classes I, II, and IV are thought to have diversified from a common ancestral fold type I PLP-dependent enzyme, while Class III evolved independently from a fold type IV enzyme. nih.govpnas.org Alanine aminotransferase enzymes are found primarily within Class I. pnas.orgmdpi.com This ancient divergence provided a foundation for the subsequent functional specialization of these enzymes, allowing for the evolution of a wide array of aminotransferases with different substrate specificities that connect various branches of the nitrogen metabolic network. nih.gov

A striking example of adaptive evolution is the subcellular targeting of alanine-glyoxylate aminotransferase (AGT), an enzyme with ALT activity. nih.govgenecards.org In mammals and birds, the localization of AGT within the liver cell—either in the peroxisomes, the mitochondria, or both—has changed multiple times throughout evolution and shows a strong correlation with diet. nih.govoup.comnih.gov

This differential targeting is a metabolic adaptation to handle the products of different diets. oup.comdocumentsdelivered.com In herbivores, which consume plants rich in glycolate (B3277807) (a precursor to the toxic compound glyoxylate), AGT is primarily located in the peroxisomes to detoxify glyoxylate (B1226380) in situ. documentsdelivered.comresearchgate.net In contrast, carnivores tend to have mitochondrial AGT, which is linked to gluconeogenesis from amino acids. oup.comresearchgate.net Omnivores often show a mixed distribution, with AGT present in both organelles. nih.gov This adaptive targeting is controlled by the evolutionary gain or loss of mitochondrial targeting sequences. nih.gov Phylogenetic analysis indicates that the subcellular distribution of AGT has changed radically on numerous occasions during the evolution of mammals and birds, highlighting it as a key mechanism of metabolic adaptation. nih.govnih.gov

Table 1: Subcellular Distribution of Alanine-Glyoxylate Aminotransferase (AGT1) in the Livers of Various Species

CategoryOrganellar DistributionRepresentative Species
Type I Almost exclusively peroxisomalHuman, Gorilla, Rabbit, Guinea Pig
Type II Distributed in both peroxisomes and mitochondriaMarmoset, Rat, Mouse, Raven
Type III Predominantly mitochondrialCat, Dog, Ferret, Common Frog

This table is based on findings from immunoelectron microscopy studies. nih.gov

Gene duplication provides a crucial raw material for the evolution of new gene functions. The functional diversification of alanine aminotransferase isoforms in the yeast Saccharomyces cerevisiae provides a clear example of this process. nih.govplos.org S. cerevisiae has two paralogous genes, ALT1 and ALT2, which arose from a whole-genome duplication event. frontiersin.orgnih.gov

While these two proteins are 65% identical, their functions have diverged significantly. nih.govplos.org Alt1p is the primary catalytically active alanine aminotransferase, responsible for both the synthesis and breakdown of alanine. nih.govuniprot.org In contrast, Alt2p is a catalytically inert protein that does not display alanine aminotransferase activity. nih.govplos.org Despite its lack of catalytic function, the ALT2 gene is retained and expressed under a different regulatory pattern than ALT1; ALT1 expression is induced by alanine, consistent with a catabolic role, whereas ALT2 expression is repressed by alanine. nih.govplos.org This divergence has resulted in the delegation of the ancestral aminotransferase activity entirely to Alt1p. plos.org The retention and regulated expression of the catalytically inactive Alt2p suggest it may have evolved a new, as-yet-undiscovered function, a phenomenon known as neofunctionalization. nih.govfrontiersin.org

Table 2: Comparison of ALT Isoforms in Saccharomyces cerevisiae

FeatureALT1ALT2
Catalytic Activity Active alanine aminotransferase nih.govplos.orgCatalytically inert nih.govplos.org
Primary Role Alanine biosynthesis and catabolism nih.govuniprot.orgUnknown; no role in alanine metabolism frontiersin.org
Expression Regulation by Alanine Induced plos.orgRepressed plos.org
Evolutionary Outcome Retention of ancestral functionLoss of ancestral catalytic function, potential neofunctionalization nih.gov

Non-Orthologous Gene Displacements in Metabolic Pathways

Non-orthologous gene displacement is an evolutionary phenomenon where a gene encoding a particular function is replaced by a non-homologous (evolutionarily unrelated) gene that performs the same function. This process can lead to significant diversity in the genetic makeup of metabolic pathways across different species.

While the core enzymes involved in central metabolism are often conserved and inherited vertically, the aminotransferase family, to which alanine aminotransferase belongs, is a notable exception. pnas.org Research indicates that many aminotransferases have undergone a complex evolutionary history marked by extensive recruitment and replacement by distantly related or non-orthologous enzymes. pnas.org This suggests that in various lineages, the function of a canonical alanine aminotransferase may have been taken over by an analogous enzyme from a different evolutionary origin.

For instance, studies in yeast have identified two genes, ScALT1 and ScALT2, which were initially thought to be paralogous (arising from duplication) alanine transaminases. nih.gov However, they are inferred to have descended from different parental strains involved in a hybridization event that gave rise to the Saccharomyces cerevisiae lineage. nih.gov Further analysis revealed that the protein encoded by ScALT1 is responsible for alanine catabolism, while ScAlt2 has lost its alanine transaminase activity and likely acquired a new function. nih.gov This illustrates the dynamic nature of gene evolution within this family, where gene loss, duplication, and functional divergence contribute to the metabolic adaptability of an organism. The aminotransferase family's evolution is characterized by many instances of enzyme replacement from distantly related, non-orthologous groups, where enzymes from different classes were recruited to carry out specific reactions. pnas.org

Genetic Variations and Their Functional Impact

Genetic variations, such as single nucleotide polymorphisms (SNPs), can have a significant impact on the structure, function, and regulation of alanine aminotransferase. These variations contribute to the diversity of ALT activity observed in populations and can influence susceptibility to metabolic diseases.

Alanine aminotransferase exists in various polymorphic forms, which are variants of the enzyme resulting from genetic mutations. These polymorphisms can alter the enzyme's structure and its dynamic behavior, a property known as conformational plasticity.

A well-studied example is human alanine:glyoxylate aminotransferase (AGT1), a specialized ALT. It exists in two primary allelic forms: a common major form (AGT-Ma) and a minor polymorphic form (AGT-Mi), which is present in about 20% of the Caucasian population. The minor form contains two key amino acid substitutions (Pro11Leu and Ile340Met).

Table 1: Comparison of Major and Minor Polymorphic Forms of Human AGT1

FeatureAGT-Ma (Major Form)AGT-Mi (Minor Form)
Prevalence Common~20% of Caucasian population
Key Mutations None (Wild Type)Pro11Leu, Ile340Met
Structural State Contains structurally unstable (frustrated) regionsFrustrated regions become disordered
Conformational Plasticity Baseline structural dynamicsEnhanced conformational flexibility and disorder

The evolution of proteins like alanine aminotransferase involves a delicate balance between maintaining a stable structure necessary for function and allowing for enough conformational plasticity to adapt to changing cellular conditions or to evolve new functions.

Naturally occurring genetic variations, like the polymorphisms in AGT1, can tip this balance between stability and frustration. By doing so, they expand the ensemble of conformations the protein can adopt, which in turn increases its potential for adaptability. This inherent structural dynamism, modulated by genetic polymorphisms, allows the protein to explore a wider conformational space, which can be crucial for evolving new functions or adapting to metabolic stress, while still preserving its primary catalytic activity within an acceptable fitness range.

Vii. Advanced Research Methodologies for Alanine Aminotransferase Studies

Protein Purification and Characterization

The purification and subsequent characterization of alanine (B10760859) aminotransferase are foundational steps for detailed biochemical and structural studies. These processes involve isolating the enzyme from a complex biological mixture and then measuring its catalytic activity.

To achieve high purity, a combination of chromatographic techniques is often employed in a multistep approach. cytivalifesciences.com This strategy, often referred to as Capture, Intermediate Purification, and Polishing (CIPP), leverages the different physicochemical properties of the target protein to separate it from contaminants. cytivalifesciences.com

A common initial step is affinity chromatography (AC) , particularly for recombinant ALT expressed with a tag, such as a polyhistidine-tag (His-tag). nih.gov This technique utilizes a resin with a high affinity for the tag, allowing for a significant purification in a single step. For instance, human ALT1 and ALT2 have been successfully purified using immobilized Ni2+-affinity chromatography. nih.gov

Following the initial capture, ion exchange chromatography (IEX) is frequently used. cytivalifesciences.com This method separates proteins based on their net charge at a specific pH. Depending on the isoelectric point of the ALT isoform and the buffer pH, either cation or anion exchange chromatography can be employed.

Size exclusion chromatography (SEC) , also known as gel filtration, serves as a final polishing step. cytivalifesciences.com This technique separates molecules based on their size. It is effective in removing any remaining protein contaminants and can also be used to determine the oligomeric state of the purified enzyme. nih.gov

Another technique that can be incorporated is hydrophobic interaction chromatography (HIC) , which separates proteins based on their surface hydrophobicity. cytivalifesciences.com The selection and order of these techniques are critical for maximizing yield and achieving the desired level of purity. cytivalifesciences.com

Table 1: Overview of Multistep Chromatography Techniques for ALT Purification

Technique Principle of Separation Purpose in Workflow
Affinity Chromatography (AC) Specific binding affinity (e.g., His-tag to Ni2+ resin) Capture: Rapid isolation and concentration
Ion Exchange Chromatography (IEX) Net surface charge Intermediate Purification: Removal of proteins with different charges
Size Exclusion Chromatography (SEC) Hydrodynamic radius (size and shape) Polishing: Removal of aggregates and final contaminants
Hydrophobic Interaction Chromatography (HIC) Surface hydrophobicity Intermediate Purification/Polishing: Separation based on hydrophobic properties

Once purified, the enzymatic activity of alanine aminotransferase must be quantified. This is typically achieved through coupled enzyme assays that monitor the production of pyruvate (B1213749) or the consumption of a substrate.

One common method is a discontinuous assay where the reaction is stopped at specific time points, and the amount of product formed is measured. For example, the pyruvate produced can be reacted with 2,4-dinitrophenylhydrazine to form a colored product that can be measured spectrophotometrically.

More frequently, a continuous spectrophotometric assay based on NADH conversion is used. nih.gov This is a coupled enzyme assay involving lactate dehydrogenase (LDH). nih.govsdi-fz.com In this system, the pyruvate generated by ALT is immediately reduced to lactate by LDH, with the concomitant oxidation of NADH to NAD+. nih.govsdi-fz.com The rate of ALT activity is directly proportional to the decrease in absorbance at 340 nm, which is characteristic of NADH but not NAD+. nih.govfujifilm.com This method is highly sensitive and allows for continuous monitoring of the reaction. nih.gov

The reaction sequence is as follows:

L-alanine + α-ketoglutarate ⇌ Pyruvate + L-glutamate (catalyzed by ALT) nih.gov

Pyruvate + NADH + H+ ⇌ Lactate + NAD+ (catalyzed by LDH) nih.gov

Fluorometric assays have also been developed, offering even higher sensitivity. abcam.com In these assays, the pyruvate produced reacts in a series of steps to generate a fluorescent product. abcam.com One unit of ALT activity is typically defined as the amount of enzyme that generates 1.0 µmole of pyruvate per minute at a specified temperature, often 37°C. sigmaaldrich.com

Table 2: Comparison of Enzymatic Assays for ALT Activity

Assay Type Principle Detection Method Advantages
Discontinuous Assay Measures product (pyruvate) at fixed time points Colorimetric (e.g., with 2,4-dinitrophenylhydrazine) Simple, does not require a coupling enzyme
NADH Conversion Assay Coupled reaction with LDH; measures rate of NADH oxidation Spectrophotometric (decrease in absorbance at 340 nm) Continuous, real-time monitoring, widely used
Fluorometric Assay Coupled reaction leading to a fluorescent product Fluorometric (e.g., Ex/Em = 535/587 nm) High sensitivity

Structural Biology Techniques

Determining the three-dimensional structure of alanine aminotransferase is essential for understanding its catalytic mechanism, substrate specificity, and interaction with inhibitors. Several high-resolution techniques are employed for this purpose.

X-ray crystallography is a powerful technique that has been instrumental in revealing the atomic-level structure of numerous proteins, including alanine aminotransferase. nih.govlibretexts.org The process involves growing highly ordered crystals of the purified enzyme, which are then bombarded with X-rays. youtube.com The diffraction pattern produced by the crystal is used to calculate an electron density map, from which the three-dimensional structure of the protein can be modeled. libretexts.org

The crystal structure of human alanine:glyoxylate (B1226380) aminotransferase has been solved, providing insights into its active site and the relationship between genotype and enzymatic phenotype in primary hyperoxaluria type 1. nih.govnih.gov The structure of barley AlaAT has also been elucidated, revealing a canonical aminotransferase fold similar to that of human and other organisms' enzymes. rcsb.org These structures show that ALT is a dimeric, pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme. wikipedia.orgrcsb.org

Crystallographic studies have provided detailed views of the active site, identifying key amino acid residues involved in substrate binding and catalysis. researchgate.net For example, the structure of barley AlaAT was solved at a resolution of 2.7 Å. rcsb.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides information about the structure, dynamics, and chemical environment of molecules in solution. wikipedia.org While X-ray crystallography provides a static picture of the protein, NMR can capture its dynamic nature.

¹H NMR (proton NMR) is commonly used in metabolic profiling to identify and quantify small molecules, including the substrates and products of the ALT reaction like alanine, glutamate (B1630785), and pyruvate. nih.govresearchgate.net The chemical shifts of the protons in these molecules provide a unique fingerprint for their identification. researchgate.net

²H NMR (deuterium NMR), often used in conjunction with isotope labeling, is a powerful tool for metabolic flux analysis. nih.gov By supplying cells or tissues with a deuterium-labeled substrate (e.g., ²H₂O), the incorporation of deuterium into various metabolites can be tracked over time. nih.gov This allows researchers to follow the flow of atoms through metabolic pathways, including the reaction catalyzed by ALT. For instance, studies using ²H₂O in perfused rat liver have investigated the exchange of protons for deuterons in metabolites like alanine, aspartate, and glutamate, providing insights into the relative rates of aminotransferase and citric acid cycle reactions. nih.gov

Cryo-electron microscopy (Cryo-EM) is a rapidly advancing technique for determining the structure of biological macromolecules. wiley.com It involves flash-freezing a solution of the protein on a grid and then imaging the individual molecules with an electron microscope. ubc.ca Thousands of these two-dimensional images are then computationally combined to reconstruct a three-dimensional model of the protein. ubc.ca

A major advantage of cryo-EM is that it does not require the protein to be crystallized, which can be a significant bottleneck for many proteins. wiley.com While historically limited to lower resolutions, recent technological advancements have enabled cryo-EM to achieve near-atomic resolution for many proteins. wiley.com Although specific high-resolution cryo-EM structures for alanine aminotransferase are not as prevalent as those from X-ray crystallography, the technique holds great promise for studying large, flexible, or membrane-associated ALT complexes that are difficult to crystallize. For example, cryo-EM has been successfully used to determine the structure of the human Asc-1 transporter complex, which transports alanine, at resolutions up to 3.4 Å. nih.gov This demonstrates the potential of cryo-EM to elucidate the structures of proteins involved in alanine metabolism.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) for Structural Dynamics

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful biophysical technique used to investigate the conformational dynamics, solvent accessibility, and structural features of proteins in solution. nih.govnih.govacs.orgyoutube.com The method relies on the principle that backbone amide hydrogens on a protein will exchange with deuterium atoms when the protein is placed in a deuterated buffer, such as heavy water (D₂O). youtube.comthermofisher.com The rate of this exchange is dependent on the hydrogen's solvent accessibility and its involvement in hydrogen bonding, which is a key component of secondary structure. youtube.com Regions of the protein that are highly flexible or exposed to the solvent will exchange hydrogen for deuterium more rapidly, while regions that are buried within the protein core or are part of stable structures like alpha-helices and beta-sheets will exchange more slowly. youtube.com

The experimental workflow for HDX-MS involves several key steps:

Labeling : The protein of interest, such as ALT, is incubated in a deuterated buffer for a set period. thermofisher.com

Quenching : The exchange reaction is stopped, or "quenched," by rapidly lowering the pH and temperature. youtube.com

Digestion : The protein is proteolytically digested into smaller peptides, typically using an enzyme like pepsin that remains active under quench conditions. thermofisher.com

Analysis : The resulting peptides are analyzed by mass spectrometry to measure the mass increase due to deuterium incorporation. thermofisher.com

By comparing the deuterium uptake of the protein in different states (e.g., with and without a bound substrate or inhibitor), researchers can map regions involved in ligand binding, identify allosteric effects, and characterize conformational changes. thermofisher.comnih.govspringernature.com

A notable study on the related enzyme alanine:glyoxylate aminotransferase (AGT) highlights the utility of HDX-MS. This research provided the first experimental analysis of the local stability and dynamics of AGT, revealing that stability is not uniform throughout the native state. The study created a blueprint of dynamic regions with potential functional significance and showed that the enzyme possesses high plasticity, which may be linked to its mechanism for processing substrates. researchgate.net Such analyses are critical for understanding how the structure and flexibility of aminotransferases relate to their catalytic function and how mutations associated with disease might alter these dynamics. researchgate.net

Computational and Engineering Approaches

Alongside experimental techniques, computational and protein engineering strategies have become indispensable for in-depth studies of alanine aminotransferase. These approaches allow for the simulation of dynamic processes, prediction of functional characteristics, and the creation of novel enzyme variants with tailored properties.

Molecular dynamics (MD) simulations are a computational method used to model the physical movements of atoms and molecules over time. mdpi.com For enzymes like ALT, MD simulations provide invaluable insights into the conformational changes that are essential for catalytic activity but are often too transient to be captured by static structural methods like X-ray crystallography. mdpi.com These simulations can reveal allosteric changes that are difficult to characterize experimentally. mdpi.com

Aminotransferases, including the closely related and well-studied aspartate aminotransferase, are known to undergo significant ligand-induced conformational changes. nih.gov The enzyme typically exists in an equilibrium between an "open" and a "closed" conformation. Upon substrate binding, the small domain of the enzyme rotates towards the large coenzyme-binding domain, closing the active site pocket around the substrate. nih.gov

MD simulations of mitochondrial aspartate aminotransferase have successfully modeled this domain movement. Starting from the crystal structure of the open form, simulations lasting 120 picoseconds showed the small domain rotating approximately 13 degrees towards its position in the closed structure. nih.gov These computational studies allow researchers to visualize the dynamic process of active site closure, which is crucial for positioning the substrate correctly for the amino group transfer reaction. By understanding these conformational shifts at an atomic level, scientists can better interpret how mutations might affect enzyme function or design molecules that stabilize one conformation over another.

Computational modeling is a vital tool for predicting enzyme function and for the discovery and design of inhibitors. For alanine aminotransferase, these methods are used to understand substrate recognition and to screen for small molecules that can modulate its activity. biointerfaceresearch.comacs.org Elevated ALT levels are a key biomarker for liver damage, making the enzyme a target for therapeutic intervention in certain chronic conditions. biointerfaceresearch.com

One powerful computational approach is molecular docking, which predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, such as an enzyme) to form a stable complex. researchgate.net This technique is used in large-scale virtual screening, where extensive libraries of compounds are computationally tested for their ability to bind to the active site of ALT. biointerfaceresearch.com

A recent study performed a virtual screening of over 9,000 approved drugs and herbal medicines against the crystal structures of ALT and aspartate aminotransferase (AST). biointerfaceresearch.com The results identified xanthurenic acid-β-glucoside as a promising candidate that could fit well into the active sites of both enzymes and interact with key residues. biointerfaceresearch.com Another study investigated the inhibitory effects of the natural flavonoids hesperetin and hesperidin on ALT and AST, using docking simulations to reveal the molecular mechanism of inhibition. The simulations showed that these compounds could block the entrance channel to the active site, thereby preventing substrates from accessing it. researchgate.net

Table 1: Computational Docking Results for Potential ALT Inhibitors
InhibitorEnzymeBinding Energy (kcal/mol)Predicted MechanismSource
HesperidinALT-5.7Blocks enzyme entrance channel researchgate.net
HesperetinAST-5.86Blocks enzyme entrance channel researchgate.net
Xanthurenic acid-β-glucosideALT-10.65 to -9.40 (Top 10 compounds range)Fits in the active site and interacts with key residues biointerfaceresearch.com

These computational approaches not only accelerate the discovery of potential new inhibitors but also provide a detailed understanding of the molecular interactions that govern enzyme function. biointerfaceresearch.comresearchgate.net

Directed evolution and enzyme engineering are powerful techniques used to modify enzymes to improve their existing properties or create entirely new functions. These methods mimic the process of natural selection in a laboratory setting, allowing for the rapid development of enzymes with desired traits, such as enhanced stability, altered substrate specificity, or increased catalytic activity. rsc.orgrcsb.org

Random mutagenesis is a cornerstone of directed evolution that introduces mutations randomly throughout a gene. frontiersin.org One of the most common methods is error-prone PCR, where the fidelity of the DNA polymerase is intentionally lowered to introduce errors during gene amplification. frontiersin.org This process generates a large and diverse library of mutant genes, each potentially encoding an enzyme with slightly different properties. frontiersin.org

The major challenge following mutagenesis is to identify the rare variants with the desired improvements from a vast library of mutants. nih.gov This requires a high-throughput screening or selection system. nih.gov

Screening involves testing each individual mutant for the desired activity. This can be done using chromogenic substrates that produce a colored product, allowing for rapid visual or spectrophotometric analysis in multi-well plates. nih.gov

Selection systems link the desired enzyme activity to the survival or growth of a host organism, typically a bacterium like Escherichia coli. nih.gov For example, an E. coli strain that lacks a crucial enzyme for synthesizing an essential amino acid (an auxotroph) can be used. If a mutant aminotransferase can perform the missing reaction, the cell will be able to grow on a minimal medium, effectively selecting for functional enzyme variants. nih.govpnas.org

One study successfully used a combination of DNA shuffling and selection in an auxotrophic E. coli strain to modify the substrate specificity of aspartate aminotransferase. pnas.org After five rounds of evolution, a mutant with 13 amino acid substitutions exhibited a 100,000-fold increase in catalytic efficiency for new, β-branched amino acid substrates. pnas.org

Table 2: Improvement of α-Amino Acid Ester Acyl Transferase Activity via Mutagenesis
MutantNumber of MutationsFold-Increase in Activity (vs. Wild-Type)Key FindingSource
Single Mutants11.2 to 1.7Initial random mutagenesis identified 10 beneficial single mutations. nih.gov
M35-4105.7Combining beneficial mutations significantly enhanced activity. nih.gov

In contrast to the random approach of directed evolution, rational design relies on a detailed understanding of the enzyme's three-dimensional structure, catalytic mechanism, and structure-function relationships. nih.govkit.edu With this knowledge, scientists can predict which specific amino acid substitutions are likely to produce a desired effect. nih.gov

The primary tool for rational design is site-directed mutagenesis, a technique that allows for precise changes to be made to the DNA sequence of a gene, resulting in specific amino acid substitutions in the final protein. nih.govnii.ac.jp Alanine scanning mutagenesis is a common strategy where individual amino acid residues are systematically replaced with alanine to determine their importance for the protein's function or interactions. genscript.com

For aminotransferases, rational design has been used to alter substrate specificity. For instance, the active site of aspartate aminotransferase contains an arginine residue (Arg292) that is crucial for recognizing the carboxyl group of its acidic substrates. nii.ac.jp Research has shown that replacing this single arginine with a valine or leucine residue changes the enzyme's preference from acidic amino acids to neutral, aromatic amino acids. nii.ac.jp This demonstrates how targeted modification of a key residue can fundamentally reprogram the enzyme's specificity.

The accumulated knowledge from decades of research on aminotransferase structure and specificity allows for the precise engineering of these enzymes for various biocatalytic applications. nih.gov

Bioinformatics for Sequence and Structure Analysis

Bioinformatics plays a crucial role in the study of Alanine Aminotransferase, enabling detailed analysis of its sequence and structure. Public databases and computational tools provide a wealth of information. For instance, UniProtKB contains comprehensive entries for ALT proteins, such as P24298 for human Alanine Aminotransferase 1, detailing its function, catalytic activity, and sequence. ebi.ac.uk

Sequence analysis tools allow for the comparison of ALT isoenzymes, revealing conserved regions and functional domains. nih.govnih.gov For example, the deduced amino acid sequence of murine ALT1 shares 87% identity with its human counterpart. nih.gov Bioinformatics analysis can also predict subcellular localization; the N-terminus of the ALT2 isoenzyme contains a leader sequence that targets it to the mitochondria, a prediction later confirmed by experimental studies. nih.gov

Structural bioinformatics utilizes data from resources like the RCSB PDB, which houses experimentally determined structures, and the AlphaFold Database, which provides highly accurate computed structure models. rcsb.orgrcsb.org These 3D models allow for the visualization of the enzyme's active site architecture and the identification of key residues involved in substrate binding and catalysis. nih.govresearchgate.net The models also provide per-residue confidence scores (pLDDT), indicating the reliability of the predicted structure. rcsb.org

Gene Manipulation and Expression Systems

cDNA Cloning and Functional Expression in Heterologous Systems (e.g., E. coli, Saccharomyces cerevisiae)

The cloning of complementary DNA (cDNA) for Alanine Aminotransferase and its expression in heterologous systems are fundamental techniques for studying the enzyme's function and properties. Researchers have successfully cloned cDNAs for ALT isoenzymes from various species, including humans and mice. nih.govnih.gov These cDNAs can then be inserted into expression vectors and introduced into host organisms like the bacterium Escherichia coli or the yeast Saccharomyces cerevisiae. nih.govnih.govnih.gov

Expression of recombinant ALT proteins in E. coli has been shown to produce functional enzymes that effectively catalyze the transamination of alanine. nih.govnih.gov This allows for the production of large quantities of the purified enzyme for structural and kinetic studies, overcoming the limitations of isolating the protein from native tissues. For example, both murine ALT1 and ALT2 have been functionally expressed in E. coli, confirming their enzymatic activity. nih.gov Similarly, a novel human ALT homolog, ALT2, was expressed in E. coli, which confirmed it as a functional Alanine Aminotransferase. nih.gov

Saccharomyces cerevisiae is another valuable heterologous system. Its eukaryotic nature provides a cellular environment that can be advantageous for expressing certain proteins. Libraries of human cDNA have been screened for their ability to functionally complement mutations in yeast genes, a powerful method for identifying and cloning human genes with homologous functions. nih.gov

Transgenic Organism Studies (e.g., Overexpression in Rice, Wheat, Barley, Canola)

The genetic modification of crop plants to overexpress Alanine Aminotransferase has emerged as a promising strategy to improve nitrogen use efficiency (NUE), a critical factor for sustainable agriculture. nih.govfrontiersin.org Nitrogen is an essential nutrient, but many crop plants are inefficient at acquiring and utilizing it, leading to overuse of fertilizers and environmental pollution. nih.govfrontiersin.org

Studies have focused on introducing a barley Alanine Aminotransferase gene (HvAlaAT) into various crops, including rice, wheat, barley, and canola. nih.govnih.govilo.org The overexpression of HvAlaAT, often driven by a root-specific or stress-inducible promoter, has consistently led to significant improvements in plant growth and yield, particularly under nitrogen-limiting conditions. nih.govilo.orgresearchgate.net

Key Research Findings:

Increased Biomass and Yield: Transgenic rice, wheat, barley, and canola plants overexpressing HvAlaAT show increased above-ground biomass and greater seed or grain yield. nih.govnih.govilo.org

Enhanced Nitrogen Use Efficiency: The transgenic plants exhibit a more efficient use of available nitrogen, allowing them to thrive and produce higher yields even with reduced nitrogen application. nih.govilo.orgresearchgate.net In canola, this translated to a 40% decrease in the amount of nitrogen fertilizer required to achieve yields equivalent to wild-type plants in field conditions. ilo.orgresearchgate.net

Altered Metabolism: Metabolic and transcriptomic profiling of transgenic rice revealed that the overexpression of AlaAT leads to an upregulation of genes involved in glycolysis and the tricarboxylic acid (TCA) cycle. nih.gov This suggests a higher metabolic turnover, which could provide the energy required for increased nitrogen assimilation and subsequent biomass production. nih.gov

Data from Transgenic Crop Studies

CropTransgenic LineConditionYield Increase vs. ControlCitation
RiceN004-034Field (Limiting N)23% (vs. null), 13% (vs. wildtype) nih.gov
RiceN053-005Field (Limiting N)11% (vs. null) nih.gov
BarleyGP4Controlled Environment226% (vs. null) nih.gov
BarleyGP23Controlled Environment37% (vs. null), 63% (vs. wildtype) nih.gov
WheatMultiple LinesFieldElevation in grain yield nih.gov
CanolaMultiple LinesField (Low N)Increased seed yield ilo.orgresearchgate.net

These studies demonstrate that the targeted overexpression of Alanine Aminotransferase is a viable and effective biotechnological approach to developing crops with enhanced nitrogen use efficiency, contributing to more sustainable agricultural practices. nih.govnih.govilo.org

Gene Knock-down and Silencing Studies

Gene knockdown and silencing are powerful molecular techniques used to temporarily reduce the expression of a specific gene, offering a distinct advantage over gene knockout, which permanently deletes the gene. researchgate.net This approach is particularly valuable for studying essential genes whose complete removal would be lethal to the organism. researchgate.net The primary methods for achieving gene knockdown are RNA interference (RNAi), utilizing small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs). nih.govbevital.nogenscript.com

siRNAs are short, double-stranded RNA molecules that can be introduced into cells to trigger the degradation of a complementary messenger RNA (mRNA) target, thus preventing its translation into protein. nih.govnih.gov shRNAs, in contrast, are delivered via viral or plasmid vectors that integrate into the host cell's genome, allowing for stable, long-term expression of the shRNA. bevital.nonih.govfrontiersin.org The cell's machinery, including the Dicer enzyme, processes the shRNA into functional siRNA, leading to sustained silencing of the target gene. bevital.nofrontiersin.org More recently, CRISPR-based technologies, such as CRISPR interference (CRISPRi), have also been adapted for gene knockdown. nih.govnih.gov

These methodologies have been instrumental in elucidating the specific roles of alanine aminotransferase isoenzymes, ALT1 and ALT2. A notable study utilized an shRNA-based approach to silence the gene for ALT2 (Gpt2) in the livers of diabetic mice. nih.gov The research demonstrated that ALT2 plays a significant role in hepatic gluconeogenesis from amino acids. nih.gov Suppressing Gpt2 expression in these obese, diabetic mice effectively alleviated hyperglycemia, a key feature of diabetes. nih.gov However, the same intervention had no effect on glucose levels in lean mice, highlighting the context-dependent role of ALT2 in metabolic disease. nih.gov

Further investigation in this model revealed that Gpt2 knockdown led to a significant increase in circulating plasma alanine levels, indicating that the loss of hepatic ALT2 impairs the liver's ability to catabolize this amino acid. nih.gov Another study found that silencing both ALT1 and ALT2 in the liver of diabetic mice was associated with increased muscle size and grip strength, suggesting a potential link between hepatic ALT activity and muscle health. nih.gov

Table 1: Effects of Hepatic Gpt2 Knockdown in a Diabetic Mouse Model

Parameter MeasuredObservation in Diabetic (db/db) Mice with shGpt2ImplicationSource
Blood GlucoseSignificant decrease in hyperglycemiaALT2 contributes to elevated blood sugar in diabetes by promoting gluconeogenesis. nih.gov
Alanine Tolerance TestReduced blood glucose area under the curveSuppression of ALT2 impairs glucose production from alanine. nih.gov
Plasma AlanineIncreased circulating concentrationsHepatic ALT2 is crucial for the catabolism of alanine. nih.gov
GluconeogenesisAttenuated incorporation of ¹³C-alanine into new glucose in hepatocytesALT2 is a key enzyme in the pathway that converts alanine to glucose in the liver. nih.gov

Omics Approaches

Omics technologies provide a comprehensive, high-throughput view of the molecules that constitute a biological system. These approaches, including transcriptomics, metabolomics, and proteomics, have been pivotal in advancing the understanding of alanine aminotransferase in the context of complex liver diseases. nih.govfrontiersin.org

Transcriptomics (mRNA Expression Profiling)

Transcriptomics involves the analysis of the complete set of RNA transcripts in a cell or tissue, revealing which genes are actively being expressed and at what levels. nih.govelsevier.es This methodology has been widely applied to study liver diseases where ALT is a key biomarker, such as non-alcoholic fatty liver disease (NAFLD), alcoholic hepatitis (AH), and acute-on-chronic liver failure (ACLF). nih.govelsevier.esscispace.com

In studies of NAFLD, researchers have analyzed the liver tissue transcriptome to identify gene expression signatures associated with the disease's progression. elsevier.es For instance, transcriptomic profiles have been correlated with the homeostasis model assessment of insulin (B600854) resistance (HOMA-IR) to understand how insulin resistance drives gene expression changes in the early stages of NAFLD. elsevier.es Similarly, in patients with AH, hepatic gene expression profiling has identified specific pathways and TNF superfamily receptors that are overexpressed, offering new potential therapeutic targets. scispace.com

A study using a rat model of ACLF, a condition characterized by a significant elevation in ALT, employed transcriptome sequencing of liver tissue. nih.gov The analysis identified thousands of differentially expressed genes when comparing ACLF to both normal and cirrhotic livers, revealing that a disorder in immune-metabolism is a core mechanism in the development of the disease. nih.gov

Metabolomics (Metabolic Profiling)

Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—specifically, the analysis of their small-molecule metabolite profiles. nih.gov This approach is highly effective for identifying biomarkers and understanding the metabolic dysregulation that occurs in liver diseases. nih.gov

In the context of NAFLD, where elevated ALT is a common finding, metabolomic analyses of serum and liver tissue have revealed significant alterations in various metabolic pathways. nih.goveco-vector.comresearchgate.net Studies in both human patients and animal models consistently show changes in the levels of amino acids, bile acids, and lipids. nih.govnih.goveco-vector.comresearchgate.net For example, an untargeted metabolomics study in a hamster model of NAFLD identified several key metabolites, including N-methylalanine, allantoin, and glucose, whose levels changed significantly as the disease progressed from early to later stages. eco-vector.comresearchgate.net Research on patients with early-stage NAFLD has highlighted disturbances in bile acid metabolism, increased oxidative stress, and inflammation. nih.gov

Furthermore, multi-omic studies that integrate metabolomics with genomics have been used to investigate acetaminophen-induced liver injury. nih.gov This approach identified several metabolites, such as L-carnitine, L-proline, and maltose, that were under genetic control and predictive of ALT elevation, confirming the importance of pathways like glutathione production and mitochondrial energy production in drug-induced liver injury. nih.gov

Table 2: Key Metabolite Alterations in Nonalcoholic Fatty Liver Disease (NAFLD)

Metabolite ClassSpecific Metabolites AlteredAssociated Pathway/ProcessSource
Amino Acids Increased branched-chain amino acids (Isoleucine, Valine)Gluconeogenesis, Insulin Resistance bevital.nonih.gov
Bile Acids Increased Glycocholate, Taurocholate, GlycochenodeoxycholateBile Acid Metabolism nih.govnih.gov
Carbohydrates Increased Glucose, MannoseGlucose Metabolism nih.goveco-vector.comresearchgate.net
Lipids Increased Triglycerides, Total CholesterolLipid Metabolism nih.gov
Oxidative Stress Markers Decreased GlutathioneOxidative Stress nih.gov
Other Increased N-methylalanine, AllantoinPurine catabolism, Amino acid metabolism eco-vector.comresearchgate.net

Comparative Genomics for Evolutionary Analysis

Comparative genomics analyzes and compares the genetic material of different species to study evolutionary changes and identify functionally important elements. This approach provides valuable insights into the conservation and divergence of genes like those encoding alanine aminotransferase.

Analysis of the ALT isoenzymes, ALT1 and ALT2, across different species reveals a high degree of conservation, particularly for ALT1. nih.gov The amino acid sequence of human ALT1 is highly similar to that of its orthologs in mice and rats, suggesting that its fundamental biochemical function has been preserved throughout mammalian evolution. This conservation is critical when using animal models to study human liver diseases. illinois.edu ALT2 shows more divergence between species, which may reflect different metabolic adaptations. nih.gov By comparing these sequences, researchers can identify conserved domains that are essential for catalytic activity and substrate binding.

Table 3: Amino Acid Sequence Identity of ALT Isoenzymes Across Species

Comparison% Identity
Human ALT1 vs. Rat ALT188%
Human ALT1 vs. Mouse ALT197%
Rat ALT1 vs. Human ALT268%
Data sourced from a comparative analysis using the Genetics Computer Group (GCG) DNA analysis package. nih.gov

Protein-Protein Interaction Analysis

Understanding the network of interactions in which a protein participates is crucial for defining its biological functions. Protein-protein interaction (PPI) analysis aims to identify these networks, revealing how proteins collaborate to carry out cellular processes.

For alanine aminotransferase 1 (ALT1), PPI analysis has been conducted using techniques such as co-immunoprecipitation followed by mass spectrometry. nih.govnih.gov A significant study in the HepG2 liver cancer cell line sought to identify the ALT1 interaction network. nih.govnih.govresearchgate.net Researchers used an ALT1 antibody to pull down the protein along with its binding partners. These interacting proteins were then identified and quantified using isobaric tags for relative and absolute quantitation (iTRAQ) mass spectrometry. nih.govnih.gov

The study found that knocking down ALT1 resulted in changes to 116 interacting or downstream proteins. nih.govnih.gov Bioinformatic analysis showed these proteins were primarily involved in cellular and metabolic processes. nih.govnih.gov Three key interacting proteins were identified and validated:

Ki67: A protein marker for cell proliferation. Its expression was reduced upon ALT1 knockdown. nih.govnih.gov

Epithelial cell adhesion molecule (EP-CAM): Involved in cell adhesion and migration. Its expression was also reduced with ALT1 knockdown. nih.govnih.gov

Apoptosis-stimulating protein 2 of p53 (ASPP2): A tumor suppressor that promotes apoptosis. Its expression was significantly increased when ALT1 was silenced. nih.govnih.gov

These findings suggest that ALT1 is not merely a metabolic enzyme but also a node in a larger regulatory network. The interactions with Ki67, EP-CAM, and ASPP2 indicate that ALT1 may play a role in regulating cell proliferation, migration, invasion, and apoptosis in hepatocellular carcinoma, potentially through the p53 signaling pathway. nih.govnih.gov Other techniques, such as alanine scanning mutagenesis, can be employed to further dissect these interactions by identifying the specific amino acid residues that are critical for binding. genscript.comchemrxiv.org

Co-immunoprecipitation

Co-immunoprecipitation (Co-IP) is a robust and widely utilized technique in molecular biology to investigate protein-protein interactions in vivo. springernature.com This method is a powerful tool for isolating a specific protein of interest, referred to as the "bait," along with any proteins that are bound to it, known as the "prey," from a cell lysate. The fundamental principle of Co-IP is based on the specificity of an antibody to recognize and bind to the bait protein. This antibody-protein complex is then captured on a solid-phase support, typically agarose or magnetic beads conjugated with Protein A or Protein G, which have a high affinity for the Fc region of antibodies. assaygenie.comcreative-proteomics.com Through a series of washing steps, non-specific and unbound proteins are removed, leaving the purified protein complex. The entire complex, including the bait protein and its interacting partners, is then eluted from the support and can be analyzed by various downstream applications, most commonly by western blotting or mass spectrometry, to identify the interacting proteins.

Detailed Research Findings

Co-immunoprecipitation has been instrumental in elucidating the interaction network of Alanine Aminotransferase 1 (ALT1), particularly in the context of hepatocellular carcinoma (HCC). A significant study utilized Co-IP coupled with isobaric tags for relative and absolute quantitation (iTRAQ)-based proteomics to identify proteins that interact with ALT1 in HepG2 cells, a human liver cancer cell line. nih.govnih.gov

In this research, ALT1 was used as the bait protein to pull down its interacting partners from the cell lysate. nih.govaging-us.com The subsequent analysis by mass spectrometry identified a total of 116 differentially expressed proteins that form a complex with ALT1, suggesting their involvement in cellular and metabolic processes. nih.govnih.gov Further validation confirmed direct interactions between ALT1 and three key proteins: Epithelial Cell Adhesion Molecule (EP-CAM), Ki67, and Apoptosis-Stimulating Protein 2 of p53 (ASPP2). nih.govresearchgate.net

The study revealed that these interactions have significant functional consequences on the biological behavior of HepG2 cells. nih.govnih.gov The interaction between ALT1 and EP-CAM was shown to influence epithelial-mesenchymal transition (EMT) and matrix metalloproteinases (MMPs), which are critical processes in cancer cell migration and invasion. nih.gov The association of ALT1 with Ki67, a well-known proliferation marker, was linked to alterations in cell proliferation and apoptosis. nih.govnih.gov Furthermore, the interaction with ASPP2, a p53 activator, suggested that ALT1 might regulate the progression of HCC through the p53 signaling pathway. nih.gov These findings highlight that the ALT1 protein interaction network is closely associated with the biological behaviors of liver cancer cells. nih.govnih.gov

Below is a summary of the key interacting proteins of Alanine Aminotransferase 1 identified through co-immunoprecipitation.

Bait ProteinInteracting ProteinCell LineMethod of IdentificationImplicated Biological Process
ALT1EP-CAMHepG2Co-IP & Mass SpectrometryEpithelial-Mesenchymal Transition (EMT), Cell Migration, Invasion
ALT1Ki67HepG2Co-IP & Mass SpectrometryCell Proliferation, Apoptosis
ALT1ASPP2HepG2Co-IP & Mass SpectrometryApoptosis, p53 Signaling Pathway

Viii. Future Directions and Emerging Research Areas

Elucidation of Novel Regulatory Mechanisms

While the basic catalytic function of alanine (B10760859) aminotransferase is well-understood, the intricate mechanisms that regulate its activity in response to various physiological and pathological stimuli are still being uncovered. Future research will likely focus on post-translational modifications, allosteric regulation, and the influence of the cellular microenvironment on ALT activity. For instance, understanding how factors like phosphorylation, acetylation, or ubiquitination might modulate ALT function could provide new insights into its role in metabolic signaling pathways. Stress hormones, such as cortisol, have been suggested to increase ALT levels during metabolic stress or injury, while insulin (B600854) may enhance the liver's capacity to absorb amino acids, thereby increasing ALT activity. elisakits.co.uk Further investigation into these and other potential regulatory pathways will be critical for a more complete picture of ALT's biological roles.

Comprehensive Characterization of Isoform-Specific Functions and Interactions

The existence of two distinct isoforms of alanine aminotransferase, ALT1 and ALT2, encoded by separate genes, points to specialized roles within the cell and the organism. spandidos-publications.com ALT1 is predominantly a cytosolic enzyme, while ALT2 is localized to the mitochondria. nih.gov This subcellular compartmentalization suggests distinct metabolic functions and contributions to cellular processes.

Future research is expected to delve deeper into the unique functions of each isoform. Studies have already shown differences in their tissue distribution; ALT1 is highly expressed in the liver, kidney, and skeletal muscle, whereas ALT2 is prominent in adipose tissue, skeletal muscle, and the myocardium. nih.gov This differential expression likely underpins their specific roles in the metabolic interplay between different organs. For example, the measurement of plasma ALT1 and ALT2 levels shows promise in distinguishing between hepatic and extrahepatic injury. nih.govresearchgate.netspandidos-publications.com In cases of liver damage, there is a significantly greater leakage of ALT1 into the plasma, whereas skeletal muscle injury results in a proportionally higher release of ALT2. nih.govspandidos-publications.com

Furthermore, exploring the protein-protein interaction networks of each isoform will be a key area of investigation. Recent proteomic studies have begun to identify proteins that interact with ALT1, suggesting its involvement in a range of cellular processes beyond its canonical role in amino acid metabolism, including cell migration, invasion, proliferation, and apoptosis. nih.govaging-us.com A comprehensive characterization of the interactomes of both ALT1 and ALT2 will be crucial for a complete understanding of their biological significance.

Advanced Enzyme Engineering for Biotechnological Applications (e.g., Biocatalysis for Chiral Amine Synthesis)

The catalytic capabilities of aminotransferases make them attractive targets for enzyme engineering and biotechnological applications. A significant area of emerging research is the modification of these enzymes for use as biocatalysts, particularly in the synthesis of chiral amines, which are valuable building blocks for pharmaceuticals and other fine chemicals.

Directed evolution, a powerful technique for altering enzyme properties, has been successfully applied to aminotransferases. pnas.org This process involves generating a large library of enzyme variants through random mutagenesis and/or DNA shuffling, followed by a high-throughput screening or selection process to identify mutants with desired characteristics, such as altered substrate specificity or enhanced catalytic efficiency. pnas.orgnih.gov For example, through directed evolution, the substrate specificity of aspartate aminotransferase has been successfully modified to create enzymes with new catalytic activities. nih.govcapes.gov.br This approach has been shown to yield dramatic increases in catalytic efficiency for non-native substrates. nih.gov The ability to engineer aminotransferases with novel specificities opens up possibilities for the efficient and environmentally friendly synthesis of a wide range of chemical compounds. acs.org

Understanding Metabolic Adaptation and Plasticity

Alanine aminotransferase plays a central role in intermediary metabolism, linking carbohydrate and amino acid metabolism. nih.gov Its function is critical for metabolic adaptation and plasticity in response to changing physiological conditions, such as fasting or exercise, and in pathological states like cancer and metabolic syndrome. researchgate.netnih.gov

In cancer, many tumors exhibit altered metabolic pathways to support their rapid growth and proliferation. oup.com The alternative lengthening of telomeres (ALT) is a telomerase-independent mechanism used by some cancers to maintain telomere length and achieve cellular immortality. oup.comwikipedia.org Research is beginning to explore the metabolic pathways associated with ALT-positive cancers, and understanding the role of enzymes like alanine aminotransferase in this context could reveal new therapeutic targets. nih.gov

Similarly, in metabolic syndrome, abnormal levels of ALT are often observed and are associated with the long-term development of multiple metabolic disorders. nih.gov Future research will aim to elucidate the precise role of ALT in the metabolic reprogramming that occurs in these conditions. This includes investigating how ALT contributes to processes like gluconeogenesis, lipogenesis, and insulin resistance. researchgate.net

Exploration of Cryptic Functions and Moonlighting Activities

While the primary function of alanine aminotransferase is well-established, there is growing interest in the possibility of "moonlighting" or cryptic functions, where the enzyme performs roles unrelated to its catalytic activity. This phenomenon, where a single protein has multiple, distinct functions, is being increasingly recognized in biology.

Future studies may explore whether ALT participates in cellular processes through mechanisms other than its transaminase activity. This could involve, for example, acting as a signaling molecule, a transcriptional regulator, or a component of a larger protein complex with a non-metabolic function. The identification of ALT1-interacting proteins involved in processes like cell adhesion and apoptosis suggests that such non-canonical roles may exist. nih.govaging-us.com Uncovering these potential cryptic functions would add another layer of complexity to our understanding of this multifaceted enzyme.

Integration of Multi-Omics Data for Systems-Level Understanding

The advent of high-throughput technologies has enabled the comprehensive analysis of biological systems at multiple levels, including the genome (genomics), transcriptome (transcriptomics), proteome (proteomics), and metabolome (metabolomics). The integration of these "multi-omics" datasets offers a powerful approach for gaining a systems-level understanding of complex biological processes and the role of individual components like alanine aminotransferase. quantori.commedium.com

By combining genomic and metabolomic data, for instance, researchers can identify genetic variants that influence metabolic pathways in which ALT is involved. nih.gov This can lead to a more nuanced understanding of how genetic predisposition and metabolic function interact in diseases such as drug-induced liver injury. nih.gov Integrative analyses of proteomic and genomic data have already proven successful in identifying new genes associated with diseases like cancer. nih.gov

Future research will increasingly rely on these multi-omics approaches to build comprehensive models of ALT function. nih.govnih.gov This will allow for the elucidation of complex regulatory networks, the identification of novel biomarkers for disease, and the prediction of individual responses to therapeutic interventions, ultimately paving the way for a more personalized approach to medicine. quantori.com

Q & A

Basic Research Questions

Q. What experimental methodologies are commonly used to assess ALT1's role in hepatocellular carcinoma (HCC) progression?

  • Key methods:

  • Transwell assays (8-µm membranes with CyQuant GR fluorescence) quantify migration/invasion .
  • CCK-8 assays measure cell viability via 450 nm absorbance in transfected cells .
  • iTRAQ proteomics identifies ALT1-interacting proteins (e.g., EP-CAM, Ki67, ASPP2) using immunoprecipitation and LC/MS (TripleTOF 5600+) .
  • Western blot/RT-qPCR validate protein/gene expression changes (e.g., EMT markers like E-cadherin and MMPs) .

Q. How do researchers establish ALT reference ranges in population studies, and what factors influence variability?

  • Methodological considerations:

  • Use multivariate analysis to adjust for BMI, sex, and metabolic markers (e.g., triglycerides, glucose) .
  • Define "healthy" cohorts by excluding individuals with NAFLD, viral hepatitis, or lipid metabolism disorders .
  • Report age- and sex-adjusted thresholds (e.g., 317 nkat/L [19 U/L] for women, 500 nkat/L [30 U/L] for men) .

Q. What are the limitations of ALT as a biomarker in liver disease studies?

  • Critical points:

  • ALT elevation lacks specificity (e.g., modest increases occur in non-hepatic conditions like muscle injury) .
  • Serum ALT does not correlate with the extent of hepatocellular damage .
  • Low-abundance cytosolic ALT1 may evade detection in proteomic screens (e.g., iTRAQ), necessitating complementary Western blot validation .

Advanced Research Questions

Q. How can contradictions between proteomic and biochemical data on ALT1 interactions be resolved?

  • Approaches:

  • Address low-abundance proteins via pre-fractionation (e.g., peptide separation with Pharmalyte/IPG systems) to enhance iTRAQ sensitivity .
  • Validate proteomic hits (e.g., ASPP2, EP-CAM) using co-immunoprecipitation and functional assays (e.g., siRNA knockdown) .
  • Use meta-analysis to reconcile discrepancies across studies (e.g., ALT1’s role in p53 signaling vs. EMT regulation) .

Q. What mechanisms link ALT1 to epithelial-mesenchymal transition (EMT) and metastasis in HCC?

  • Findings and methods:

  • ALT1 silencing reduces EP-CAM expression, altering EMT markers (E-cadherin ↓, N-cadherin ↑) via NFκB/MMP pathways .
  • Dual siRNA knockdown (ALT1 + EP-CAM) combined with RNA-seq identifies transcriptional networks driving invasion .
  • Bioinformatics tools (e.g., DAVID) map ALT1-interacting proteins to pathways like apoptosis (via ASPP2-p53) and proliferation (Ki67-CDK4) .

Q. How do researchers account for ALT’s biological variation in longitudinal studies?

  • Strategies:

  • Calculate within-subject CV (11.1–58.1% for ALT) using repeated measurements to distinguish pathological vs. physiological fluctuations .
  • Use mixed-effects models to adjust for intra-individual variability in metabolic studies (e.g., ALT’s link to diabetes risk) .
  • Standardize pre-analytical variables (e.g., fasting status, sample storage) to minimize assay variability .

Q. What multi-omics approaches elucidate ALT1’s role in cross-disease pathways (e.g., neuropathic pain or cancer)?

  • Integrated methods:

  • Combine proteomics (iTRAQ) with metabolomics (e.g., pyruvate/α-ketoglutarate levels) to map ALT1’s metabolic impact .
  • CRISPR-Cas9 screens identify ALT1-dependent genes in non-hepatic models (e.g., neuronal SIRT1-mGluR pathways) .
  • Machine learning analyzes clinical datasets (e.g., ALT with ALP, AST) to predict HCC malignancy .

Methodological Resources

  • Standardization : Follow IFCC guidelines for ALT activity assays, including pyridoxal-5-phosphate supplementation to optimize enzyme kinetics .
  • Data Reproducibility : Use LOINC code 47555-8 for consistent reporting of ALT in serum/plasma .
  • Advanced Tools :
    • Eksigent NanoLC-MS/MS for high-resolution peptide profiling .
    • GraphPad Prism v8.0 for statistical analysis (Mann-Whitney U tests, ANOVA) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.